Product packaging for Goshuyuamide I(Cat. No.:)

Goshuyuamide I

Cat. No.: B12375683
M. Wt: 305.4 g/mol
InChI Key: MWTCEIFXSZZCBO-UHFFFAOYSA-N
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Description

Goshuyuamide I is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N3O B12375683 Goshuyuamide I

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

[2-(methylamino)phenyl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C19H19N3O/c1-20-16-8-4-3-7-15(16)19(23)22-11-10-14-13-6-2-5-9-17(13)21-18(14)12-22/h2-9,20-21H,10-12H2,1H3

InChI Key

MWTCEIFXSZZCBO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

Foundational & Exploratory

Goshuyuamide I Biosynthesis Pathway: An Uncharted Territory in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the structurally complex and biologically active natural product Goshuyuamide I, a comprehensive understanding of its biosynthetic pathway remains elusive. Extensive searches of the scientific literature and genomic databases have revealed a notable absence of detailed information regarding the specific enzymes, genes, and mechanistic steps involved in its formation. This lack of data precludes the development of an in-depth technical guide as requested.

This compound belongs to the broader class of quinoline alkaloids. The biosynthesis of quinoline alkaloids, in general, is known to proceed through various pathways, often originating from precursors such as tryptophan or anthranilic acid. However, the intricate and unique structural features of this compound suggest a highly specialized and likely complex biosynthetic route that has yet to be elucidated by the scientific community.

Currently, there is no publicly available research that details:

  • The this compound biosynthetic gene cluster: The specific set of genes responsible for encoding the enzymes that catalyze the synthesis of this compound has not been identified.

  • Key enzymes and their functions: The individual enzymes, their substrate specificities, and the reactions they catalyze in the pathway are unknown.

  • Quantitative data: Consequently, there is no available data on enzyme kinetics, precursor flux, or product yields.

  • Experimental protocols: No established methodologies for studying the biosynthesis of this compound, such as in vitro enzyme assays or in vivo labeling studies, have been published.

The absence of this fundamental information makes it impossible to construct the requested detailed technical guide, including data tables and visualizations of the biosynthetic pathway.

For researchers, scientists, and drug development professionals interested in this compound, this knowledge gap represents a significant opportunity for future research. The elucidation of its biosynthetic pathway could not only provide fundamental insights into the biosynthesis of complex natural products but also open avenues for the biotechnological production of this compound and its analogs through metabolic engineering and synthetic biology approaches. Future research in this area would likely involve genome mining of the producing organism to identify the biosynthetic gene cluster, followed by heterologous expression and characterization of the encoded enzymes to reconstruct the pathway.

Goshuyuamide I: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goshuyuamide I is a naturally occurring alkaloid isolated from the fruits of Euodia rutaecarpa, a plant used in traditional Chinese medicine. This compound has garnered interest within the scientific community for its potential therapeutic applications, notably in analgesia and as an anti-cancer agent. This technical guide provides a comprehensive overview of the known chemical properties and stability profile of this compound, offering essential data for researchers and professionals involved in drug discovery and development.

Chemical Properties

A thorough review of available scientific literature and chemical databases indicates a scarcity of publicly available, experimentally determined physicochemical data for this compound. While the molecular formula is established as C₁₉H₁₉N₃O, specific quantitative values for properties such as melting point, boiling point, pKa, and logP are not consistently reported.

For drug development purposes, it is crucial to experimentally determine these parameters. The following table summarizes the currently available information and highlights the data gaps.

PropertyValueSource
Molecular Formula C₁₉H₁₉N₃O[1]
Molecular Weight 305.38 g/mol Calculated
Appearance -Not Reported
Melting Point -Not Reported
Boiling Point -Not Reported
Solubility -Not Reported
pKa -Not Reported
logP -Not Reported

Stability Profile

The stability of a potential drug candidate is a critical factor in its development. Stability studies are essential to understand how the compound's quality varies under the influence of environmental factors such as temperature, humidity, light, and pH. Currently, there are no specific published stability studies dedicated to this compound.

In the absence of direct data, a general understanding of the stability of similar alkaloid compounds suggests that this compound may be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions. To ensure the integrity of this compound during research and development, it is imperative to conduct comprehensive forced degradation studies.

Experimental Protocols for Stability Assessment

To address the gap in stability data, the following experimental protocols are recommended for a comprehensive forced degradation study of this compound. These protocols are based on established guidelines from the International Council for Harmonisation (ICH).

General Protocol for Forced Degradation Studies

A stock solution of this compound of known concentration should be prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution will be subjected to the stress conditions outlined below. A control sample, protected from the stress conditions, should be analyzed concurrently. The degradation should be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

1. Acid Hydrolysis:

  • Method: Treat the this compound solution with 0.1 M hydrochloric acid (HCl).

  • Conditions: Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and analyze by HPLC.

2. Base Hydrolysis:

  • Method: Treat the this compound solution with 0.1 M sodium hydroxide (NaOH).

  • Conditions: Maintain the mixture at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

3. Oxidative Degradation:

  • Method: Treat the this compound solution with 3% hydrogen peroxide (H₂O₂).

  • Conditions: Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples directly by HPLC at each time point.

4. Thermal Degradation:

  • Method: Expose a solid sample of this compound to dry heat.

  • Conditions: Place the sample in a temperature-controlled oven at 70°C for a specified period (e.g., 24, 48, and 72 hours).

  • Analysis: At each time point, dissolve a portion of the solid sample in a suitable solvent and analyze by HPLC.

5. Photolytic Degradation:

  • Method: Expose a solution of this compound to light.

  • Conditions: Place the solution in a photostability chamber and expose it to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze both the exposed and control samples by HPLC at predetermined time intervals.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare this compound Stock Solution C Acid Hydrolysis (0.1M HCl, 60°C) A->C D Base Hydrolysis (0.1M NaOH, RT) A->D E Oxidative Degradation (3% H₂O₂, RT) A->E F Thermal Degradation (Solid, 70°C) A->F G Photolytic Degradation (UV/Vis Light) A->G B Prepare Control Sample (Protected) I HPLC Analysis B->I H Neutralization (for Acid/Base Hydrolysis) C->H D->H E->I F->I G->I H->I J Characterization of Degradants (LC-MS/MS) I->J K Identify Degradation Products J->K L Elucidate Degradation Pathways K->L M Develop Stability-Indicating Method L->M

Caption: Workflow for conducting forced degradation studies on this compound.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on its reported analgesic and anti-cancer activities, it is plausible that this compound may interact with pathways commonly associated with these effects. For instance, many natural alkaloids with anti-cancer properties have been shown to induce apoptosis through modulation of pathways such as the PI3K/Akt, MAPK, and NF-κB signaling cascades. Further research is required to identify the specific molecular targets and pathways of this compound.

Hypothesized Signaling Pathway Involvement

Hypothesized_Signaling_Pathway cluster_input Stimulus cluster_pathways Potential Signaling Pathways cluster_cellular_effects Cellular Effects Goshuyuamide_I This compound PI3K_Akt PI3K/Akt Pathway Goshuyuamide_I->PI3K_Akt MAPK MAPK Pathway Goshuyuamide_I->MAPK NF_kB NF-κB Pathway Goshuyuamide_I->NF_kB Apoptosis Apoptosis Induction PI3K_Akt->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest MAPK->Apoptosis MAPK->Cell_Cycle_Arrest Anti_Inflammatory Anti-inflammatory Effects NF_kB->Anti_Inflammatory

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Conclusion

This compound presents an interesting profile for further investigation in drug development. However, a significant lack of fundamental chemical and stability data hinders its progress. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to generate the necessary data to thoroughly characterize this compound. A comprehensive understanding of its chemical properties, stability, and mechanism of action is essential for unlocking its full therapeutic potential.

References

Goshuyuamides and Related Alkaloids from Evodia rutaecarpa: A Technical Guide on Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodia rutaecarpa is a plant that has long been used in traditional Chinese medicine for a variety of ailments. Its fruits are a rich source of bioactive alkaloids, including a class of compounds known as Goshuyuamides. While specific research on "Goshuyuamide I" is limited in the public domain, studies on related compounds, particularly Goshuyuamide II, and other major alkaloids from the same plant, such as evodiamine and rutaecarpine, have elucidated several key mechanisms of action. This guide provides a comprehensive overview of the current understanding of the biological activities of these compounds, with a focus on their anti-inflammatory and potential anticancer properties.

Core Bioactive Compounds and Their Mechanisms

The primary bioactive alkaloids of interest in Evodia rutaecarpa include Goshuyuamides, evodiamine, and rutaecarpine. These compounds exhibit a range of biological effects by modulating key signaling pathways involved in inflammation and cell proliferation.

Goshuyuamide II: Inhibition of the 5-Lipoxygenase Pathway

Goshuyuamide II has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX).[1] The 5-LOX pathway is a critical component of the inflammatory response, responsible for the synthesis of leukotrienes, which are potent inflammatory mediators.

Quantitative Data: Goshuyuamide II

CompoundTargetActivitySource
Goshuyuamide II5-LipoxygenaseIC50 = 6.6 µM[1]

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

A common method to determine 5-LOX inhibitory activity involves using rat basophilic leukemia (RBL-1) cells. A general protocol is as follows:

  • Cell Culture: RBL-1 cells are cultured in an appropriate medium, such as Eagle's Minimum Essential Medium (MEM), supplemented with fetal bovine serum and antibiotics.

  • Cell Stimulation: The cells are harvested and resuspended in a buffer. They are then stimulated with a calcium ionophore, such as A23187, to induce the release of arachidonic acid and activate the 5-LOX pathway.

  • Incubation with Test Compound: The stimulated cells are incubated with varying concentrations of the test compound (e.g., Goshuyuamide II).

  • Leukotriene Measurement: The amount of leukotrienes (e.g., Leukotriene C4) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • IC50 Determination: The concentration of the test compound that inhibits 50% of leukotriene production (IC50) is calculated from the dose-response curve.

Signaling Pathway: 5-Lipoxygenase Pathway Inhibition

five_lox_pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP five_LOX 5-Lipoxygenase FLAP->five_LOX LTA4 Leukotriene A4 five_LOX->LTA4 Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Goshuyuamide_II Goshuyuamide II Goshuyuamide_II->five_LOX

Caption: Inhibition of the 5-Lipoxygenase pathway by Goshuyuamide II.

Evodiamine and Rutaecarpine: Targeting the NF-κB and COX-2 Pathways

Evodiamine and rutaecarpine are two of the most studied alkaloids from Evodia rutaecarpa. They have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and the expression of cyclooxygenase-2 (COX-2).[1]

Mechanism of Action:

  • Evodiamine: Inhibits the induction of COX-2 and the activation of NF-κB.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

  • Rutaecarpine: Strongly inhibits the synthesis of prostaglandin E2 (PGE2), a key product of the COX-2 pathway.[1]

Signaling Pathway: NF-κB and COX-2 Inhibition

nfkb_cox2_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_pathway Cellular Signaling cluster_response Inflammatory Response LPS LPS IKK IKK Complex LPS->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB_inactive NF-κB (inactive) IkappaB->NFkappaB_inactive inhibits NFkappaB_active NF-κB (active) NFkappaB_inactive->NFkappaB_active activation COX2_gene COX-2 Gene Transcription NFkappaB_active->COX2_gene COX2_protein COX-2 Protein COX2_gene->COX2_protein PGE2 Prostaglandin E2 COX2_protein->PGE2 Inflammation Inflammation PGE2->Inflammation Evodiamine Evodiamine Evodiamine->IKK Evodiamine->NFkappaB_active Rutaecarpine Rutaecarpine Rutaecarpine->COX2_protein

Caption: Inhibition of NF-κB and COX-2 pathways by Evodiamine and Rutaecarpine.

Anticancer and Other Bioactivities

Beyond their anti-inflammatory effects, alkaloids from Evodia rutaecarpa, particularly evodiamine, have demonstrated significant potential in cancer research. These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and affect the cell cycle in various cancer cell lines.[2][3]

Key Anticancer Mechanisms of Evodiamine:

  • Induction of Apoptosis: Evodiamine can upregulate pro-apoptotic proteins like p53 and BAX.[2][3]

  • Cell Cycle Arrest: It can cause cell cycle arrest, for example, at the G2/M phase in hepatocellular carcinoma cells.[2][3]

  • Inhibition of Signaling Pathways: Evodiamine has been shown to inhibit several signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt, JAK2/STAT3, and NOD1 signaling pathways.[2][3]

Experimental Workflow: Investigating Anticancer Effects

anticancer_workflow start Cancer Cell Lines treatment Treatment with Evodia Alkaloids (e.g., Evodiamine) start->treatment viability Cell Viability Assay (e.g., MTT, XTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow cytometry with PI) treatment->cell_cycle western_blot Western Blot Analysis (for signaling protein expression) treatment->western_blot data_analysis Data Analysis and Mechanism Elucidation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Experimental workflow for studying anticancer effects of Evodia alkaloids.

Conclusion and Future Directions

The alkaloids from Evodia rutaecarpa, including Goshuyuamides, evodiamine, and rutaecarpine, represent a promising source of lead compounds for the development of new anti-inflammatory and anticancer drugs. While the mechanism of Goshuyuamide II's anti-inflammatory action via 5-LOX inhibition is a significant finding, further research is needed to fully characterize the bioactivities of other Goshuyuamide analogues. The multi-target effects of evodiamine on various signaling pathways highlight its potential as a versatile therapeutic agent. Future studies should focus on elucidating the structure-activity relationships of these compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy and safety in preclinical and clinical settings.

References

Preliminary Biological Activity Screening of Goshuyuamide I: A Methodological Template Based on Grossamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the biological activity of a compound designated "Goshuyuamide I". Therefore, this document serves as a comprehensive template, utilizing the known anti-neuroinflammatory agent Grossamide as a representative example to illustrate the requested data presentation, experimental protocols, and visualizations. The methodologies and findings presented herein pertain to Grossamide and should be adapted and verified for this compound once experimental data becomes available.

Introduction

Grossamide, a lignanamide found in hemp seed, has demonstrated potential anti-inflammatory properties.[1] This technical guide outlines the preliminary biological activity screening of Grossamide, focusing on its anti-neuroinflammatory effects. The following sections detail the quantitative data from key experiments, the methodologies employed, and the signaling pathways involved. This framework is designed for researchers, scientists, and drug development professionals to apply to novel compounds such as this compound.

Quantitative Biological Data

The anti-neuroinflammatory effects of Grossamide were evaluated by measuring its impact on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglia cells.

Table 1: Effect of Grossamide on Pro-inflammatory Cytokine Secretion in LPS-Stimulated BV2 Cells

ConcentrationIL-6 Inhibition (%)TNF-α Inhibition (%)
Low Data Not AvailableData Not Available
Medium Data Not AvailableData Not Available
High Significant InhibitionSignificant Inhibition
Quantitative percentage inhibition values were not available in the provided abstracts. The study indicates a concentration-dependent significant inhibition.[1]

Table 2: Effect of Grossamide on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated BV2 Cells

ConcentrationIL-6 mRNA LevelTNF-α mRNA Level
Low Data Not AvailableData Not Available
Medium Data Not AvailableData Not Available
High DecreasedDecreased
The study demonstrated that Grossamide decreased the LPS-mediated mRNA levels of these cytokines.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments performed to assess the anti-neuroinflammatory activity of Grossamide.

Cell Culture and Treatment
  • Cell Line: BV2 microglia cells were used as the in vitro model for neuroinflammation.

  • Culture Conditions: Cells were cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol: BV2 cells were pre-treated with various concentrations of Grossamide for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To quantify the secretion of pro-inflammatory cytokines (IL-6, TNF-α) in the cell culture supernatant.

  • Procedure:

    • After treatment with Grossamide and/or LPS, the cell culture supernatant was collected.

    • The concentrations of IL-6 and TNF-α were determined using commercially available ELISA kits, following the manufacturer's instructions.

    • The absorbance was measured using a microplate reader at the appropriate wavelength.

    • Cytokine concentrations were calculated based on a standard curve.

Gene Expression Analysis: Real-Time PCR (RT-PCR)
  • Objective: To measure the mRNA expression levels of pro-inflammatory cytokines.

  • Procedure:

    • Total RNA was extracted from the treated BV2 cells using a suitable RNA isolation kit.

    • The concentration and purity of the extracted RNA were determined.

    • cDNA was synthesized from the total RNA using a reverse transcription kit.

    • Real-time PCR was performed using specific primers for IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative gene expression was calculated using the 2-ΔΔCt method.

Western Blot Analysis
  • Objective: To evaluate the protein expression and phosphorylation levels of key signaling molecules (e.g., NF-κB p65, TLR4, MyD88).

  • Procedure:

    • Cell lysates were prepared from treated BV2 cells.

    • Protein concentrations were determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65, anti-TLR4, anti-MyD88, anti-β-actin).

    • After washing, the membrane was incubated with a corresponding secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action of Grossamide

The anti-neuroinflammatory effect of Grossamide is suggested to be mediated through the suppression of the TLR4-mediated NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits Grossamide Grossamide Grossamide->TLR4 Inhibits Grossamide->MyD88 Inhibits NFkB_p65 p-NF-κB p65 Grossamide->NFkB_p65 Inhibits MyD88->NFkB_p65 Phosphorylates NFkB_p65_nuc NF-κB p65 NFkB_p65->NFkB_p65_nuc Translocates Inflammation Pro-inflammatory Gene Expression (IL-6, TNF-α) NFkB_p65_nuc->Inflammation Induces

Caption: Grossamide inhibits neuroinflammation by suppressing the TLR4/MyD88/NF-κB pathway.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates the general workflow for evaluating the anti-inflammatory potential of a test compound.

G cluster_workflow In Vitro Anti-Inflammatory Assay Workflow cluster_assays Biological Assays start Start: BV2 Microglia Cells pretreatment Pre-treatment with Test Compound (e.g., Grossamide) start->pretreatment stimulation Inflammatory Stimulation (LPS) pretreatment->stimulation collection Collect Supernatant & Cell Lysates stimulation->collection elisa ELISA: Cytokine Secretion (IL-6, TNF-α) collection->elisa rtpcr RT-PCR: mRNA Expression collection->rtpcr western Western Blot: Protein Expression (TLR4, p-p65) collection->western analysis Data Analysis elisa->analysis rtpcr->analysis western->analysis end End: Determine Anti-inflammatory Activity analysis->end

Caption: Workflow for assessing the anti-inflammatory effects of a test compound in vitro.

References

Initial Pharmacological Profile of Goshuyuamide I: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

DATELINE: Wednesday, November 19, 2025

Shanghai, China – Goshuyuamide I, an alkaloid isolated from the fruits of Evodia rutaecarpa (Wu Zhu Yu), is a natural compound with emerging interest in pharmacological research. This technical guide provides a concise overview of its initial pharmacological profile, with a focus on its experimentally determined cytotoxic activity and computationally predicted therapeutic potential. The information is intended for researchers, scientists, and professionals in drug development.

Overview and Origin

This compound is classified as an indole alkaloid. It is one of the numerous bioactive compounds found in Evodia rutaecarpa, a plant used extensively in traditional Chinese medicine. Its chemical formula is C19H19N3O and its CAS number is 126223-62-9. While related alkaloids from the same plant, such as evodiamine and rutaecarpine, have been extensively studied, the specific pharmacological data on this compound remains limited.

Experimentally Determined Biological Activity

To date, the most specific experimental data on the bioactivity of this compound is its cytotoxic effect against human cancer cell lines. A comprehensive review of the phytochemistry and pharmacology of Evodia rutaecarpa has reported the following quantitative data:

Compound Cell Line Activity Metric Value (μM) Reference
This compoundHL-60 (Human promyelocytic leukemia)GI5013.62 ± 1.10[1]
Goshuyuamide IIHL-60 (Human promyelocytic leukemia)GI5031.39 ± 3.21[1]
Table 1: Cytotoxic Activity of this compound and II

The GI50 (Growth Inhibition 50) value represents the concentration of the compound that causes a 50% reduction in the growth of the cancer cell line. A lower GI50 value indicates a higher cytotoxic potency.

Experimental Protocol: Cytotoxicity Assay (General Methodology)

While the specific primary study detailing the experimental protocol for the GI50 value of this compound could not be retrieved, a standard methodology for determining the cytotoxic activity of compounds against the HL-60 cell line is outlined below. This protocol is based on common practices in the field.

Cell Culture and Treatment:

  • Cell Line Maintenance: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.

  • Cell Seeding and Exposure: HL-60 cells are seeded into 96-well plates at a specified density (e.g., 5 x 10^4 cells/well). The cells are then treated with various concentrations of this compound. A control group is treated with a corresponding concentration of DMSO.

Cytotoxicity Measurement (MTT Assay):

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The plates are incubated further to allow for the formation of formazan crystals by metabolically active cells. A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in hydrochloric acid) is then added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage relative to the control group. The GI50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture HL-60 Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep This compound Preparation treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance gi50_calc GI50 Calculation absorbance->gi50_calc

General workflow for determining the cytotoxic activity of this compound.

Computationally Predicted Pharmacological Profile

Beyond the experimentally confirmed cytotoxic activity, the pharmacological potential of this compound has been explored through network pharmacology studies. These computational approaches predict the biological activities and mechanisms of action of compounds based on their chemical structure and known interactions with biological targets. It is important to note that these are predictions and await experimental validation.

Several studies have identified this compound as a potentially significant bioactive component of Evodia rutaecarpa. Key predictions include:

  • High Oral Bioavailability: this compound is predicted to have good oral bioavailability, suggesting it could be effective when administered orally.

  • Analgesic and Anti-Neurodegenerative Effects: Some studies suggest that this compound may play a role in the analgesic and anti-neurodegenerative properties of Evodia rutaecarpa.

  • Multi-target Activity: Like many natural products, this compound is predicted to interact with multiple biological targets, which could contribute to a broad range of therapeutic effects.

goshuyuamide_context cluster_source Natural Source cluster_alkaloids Bioactive Alkaloids cluster_activities Pharmacological Activities evodia Evodia rutaecarpa (Goshuyu) evodiamine Evodiamine evodia->evodiamine contains rutaecarpine Rutaecarpine evodia->rutaecarpine contains goshuyuamide_i This compound evodia->goshuyuamide_i contains goshuyuamide_ii Goshuyuamide II evodia->goshuyuamide_ii contains other_alkaloids Other Alkaloids evodia->other_alkaloids contains cytotoxic Cytotoxic Activity (Experimental) goshuyuamide_i->cytotoxic analgesic Analgesic (Predicted) goshuyuamide_i->analgesic predicted to have anti_neuro Anti-neurodegenerative (Predicted) goshuyuamide_i->anti_neuro predicted to have

Context of this compound within its natural source and associated activities.

Future Directions

The initial pharmacological profile of this compound indicates a potential for anticancer activity. However, further research is required to validate and expand upon these preliminary findings. Future studies should focus on:

  • Confirmation of Cytotoxic Activity: Replicating the cytotoxicity studies in a broader range of cancer cell lines to determine its spectrum of activity.

  • Mechanism of Action Studies: Investigating the molecular mechanisms through which this compound exerts its cytotoxic effects, including its impact on cell cycle progression, apoptosis, and specific signaling pathways.

  • Experimental Validation of Predicted Activities: Conducting in vitro and in vivo studies to experimentally test the computationally predicted analgesic and anti-neurodegenerative properties.

  • Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound is necessary to assess its potential as a drug candidate.

References

Goshuyuamide I: A Technical Whitepaper on its Discovery, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goshuyuamide I, also known as Wuchuyuamide I, is a naturally occurring amide alkaloid isolated from plants of the Tetradium genus, notably Tetradium trichotomum and Evodia rutaecarpa (Goshuyu). Despite its identification, public domain information regarding its specific biological activities and mechanisms of action remains limited, positioning it as a molecule of interest for novel therapeutic discovery. This document provides a comprehensive overview of the available scientific literature on this compound, focusing on its discovery, structural elucidation, and what is currently known about its biological relevance. The information is presented to cater to researchers and professionals in the field of drug development, highlighting areas where further investigation is warranted.

Discovery and Sourcing

Physicochemical Properties and Structural Elucidation

The structural characterization of this compound and its analogs has been accomplished using modern spectroscopic techniques.

Structural Data

While specific quantitative data for this compound is not detailed in the readily available literature, the general methodologies for the elucidation of related compounds from the same source are described. The structure of the novel analog, Wuchuyuamide V, isolated alongside Wuchuyuamide I, was determined using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction[4][5]. It is inferred that similar techniques were employed for the structural confirmation of this compound.

Table 1: Physicochemical and Structural Data for this compound (Wuchuyuamide I)

PropertyDataSource
Compound Name This compound / Wuchuyuamide I[1][4][5]
Natural Source Tetradium trichotomum, Evodia rutaecarpa[1][3][4][5]
Compound Class Amide Alkaloid[4][5]
Molecular Formula Data not available in searched resources
Molecular Weight Data not available in searched resources
Chemical Structure Diagram not available in searched resources

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are not extensively documented in the available literature. However, based on the description of the isolation of co-occurring amide alkaloids from Tetradium trichotomum, a general workflow can be inferred[4][5].

General Isolation Procedure

A likely experimental workflow for the isolation of this compound from its natural source is outlined below. This is a generalized protocol based on standard phytochemical extraction and isolation techniques for alkaloids.

Isolation of this compound Start Plant Material (e.g., Fruits of Tetradium trichotomum) Extraction Extraction with Organic Solvent (e.g., Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Solvent-Solvent Partitioning Crude_Extract->Partition Fraction Enriched Alkaloid Fraction Partition->Fraction Chromatography Column Chromatography (e.g., Silica Gel) Fraction->Chromatography Purification Further Purification (e.g., Preparative HPLC) Chromatography->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound

A generalized workflow for the isolation of this compound.

Biological Activity and Therapeutic Potential

The biological activities of this compound are not well-documented in the available scientific literature. One study explicitly states that the biological functions of this compound and a related compound, evodiamide, are still poorly understood[6].

While direct data on this compound is scarce, its natural source, Evodia rutaecarpa, is known to produce a variety of bioactive compounds. Other constituents of this plant, such as evodiamine and rutaecarpine, have been extensively studied and shown to possess anti-inflammatory, anti-tumor, and analgesic properties[7]. For instance, evodiamine and rutaecarpine have been found to inhibit the synthesis of prostaglandin E2[7]. Another compound from the same plant, goshuyuamide II, has been shown to inhibit 5-lipoxygenase[7].

The lack of specific bioactivity data for this compound presents a significant opportunity for future research. Screening for its potential effects in various disease models, such as those for inflammation, cancer, and infectious diseases, could unveil novel therapeutic applications.

Signaling Pathways and Mechanism of Action

Due to the limited research on the biological effects of this compound, there is currently no information available regarding the signaling pathways it may modulate or its mechanism of action.

To illustrate a potential area of investigation, the diagram below depicts a simplified, hypothetical signaling pathway that could be a starting point for screening the activity of this compound, based on the known activities of other compounds from Evodia rutaecarpa.

Hypothetical Signaling Pathway Investigation Goshuyuamide_I This compound Target_Protein Potential Target Protein (e.g., Enzyme, Receptor) Goshuyuamide_I->Target_Protein Binds/Modulates Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Activates/Inhibits Cellular_Response Cellular Response (e.g., ↓ Inflammation, ↑ Apoptosis) Signaling_Cascade->Cellular_Response Leads to

References

Goshuyuamide I: A Comprehensive Technical Review of an Emerging Bioactive Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goshuyuamide I, a quinazoline alkaloid isolated from the fruits of Euodia rutaecarpa, is emerging as a compound of significant interest in pharmacological research. Possessing a molecular formula of C19H19N3O and a molecular weight of 305.41 g/mol , this natural product has demonstrated notable biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its cytotoxic effects and the computationally predicted signaling pathways that may mediate its activity. This document consolidates available quantitative data, details putative experimental approaches, and visualizes predicted molecular pathways to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.

Introduction

This compound is an alkaloid naturally occurring in Euodia rutaecarpa (Rutaceae), a plant with a long history in traditional medicine.[1][2] Structurally, it belongs to the class of indole alkaloids and has been the subject of several phytochemical and pharmacological investigations.[3] While research is still in its early stages, preliminary data indicate that this compound possesses cytotoxic properties, suggesting its potential as a lead compound in the development of novel anti-cancer therapies.[2] Furthermore, extensive in silico network pharmacology studies have been conducted on extracts of Euodia rutaecarpa and its constituents, including this compound. These computational analyses predict that this compound may exert its biological effects through the modulation of key signaling pathways implicated in cell survival, proliferation, and inflammation, such as the MAPK and PI3K/AKT pathways.[1][4][5] This review aims to synthesize the existing knowledge on this compound to facilitate further research and development.

Physicochemical Properties and Quantitative Biological Data

To date, the most significant quantitative biological data available for this compound is its cytotoxic activity against the human promyelocytic leukemia cell line, HL-60.

Parameter Value Cell Line Assay Type Reference
GI50 (50% Growth Inhibition) 13.62 ± 1.10 μMHL-60Not Specified[2]
Molecular Formula C19H19N3O--[3]
Molecular Weight 305.41 g/mol --[6]

Table 1: Physicochemical Properties and In Vitro Cytotoxicity of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the biological evaluation of this compound are not extensively published, this section outlines a standard methodology for assessing the cytotoxicity of a novel compound against a leukemia cell line, based on common laboratory practices.

Cell Culture and Maintenance
  • Cell Line: Human promyelocytic leukemia (HL-60) cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: HL-60 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared in culture medium to achieve the desired final concentrations. 100 µL of the compound-containing medium is added to the wells, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The GI50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Predicted Signaling Pathways and Mechanisms of Action

Network pharmacology studies have been instrumental in predicting the potential molecular targets and signaling pathways of this compound. These computational approaches suggest that this compound's biological activities may be mediated through the modulation of critical cellular signaling cascades, including the PI3K/AKT and MAPK pathways. It is crucial to note that these pathways are predicted and await experimental validation.

Predicted PI3K/AKT Signaling Pathway Involvement

The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers. Computational models suggest that this compound may inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1][7]

PI3K_AKT_Pathway Goshuyuamide_I This compound PI3K PI3K Goshuyuamide_I->PI3K Predicted Inhibition AKT AKT PI3K->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition

Caption: Predicted inhibitory effect of this compound on the PI3K/AKT signaling pathway.

Predicted MAPK Signaling Pathway Involvement

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Network pharmacology analyses indicate that this compound might interfere with this pathway, potentially contributing to its anti-cancer effects.[1][5]

MAPK_Pathway Goshuyuamide_I This compound Ras Ras Goshuyuamide_I->Ras Predicted Modulation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation ERK->Proliferation Promotion

Caption: Predicted modulatory effect of this compound on the MAPK signaling pathway.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against leukemia cells. While current knowledge is largely based on a limited number of experimental studies and computational predictions, the available data strongly warrant further investigation into its therapeutic potential. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broader panel of cancer cell lines and exploring its potential in other therapeutic areas, such as anti-inflammatory and neuroprotective applications.

  • Elucidation of Mechanism of Action: Conducting detailed experimental studies to validate the predicted involvement of the PI3K/AKT and MAPK signaling pathways and to identify other potential molecular targets.

  • In Vivo Efficacy and Safety: Assessing the anti-tumor efficacy and toxicological profile of this compound in preclinical animal models.

  • Structural Optimization: Synthesizing analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

The continued exploration of this compound holds the potential to uncover a novel class of therapeutic agents for the treatment of cancer and other diseases. This technical guide serves as a starting point for researchers dedicated to advancing our understanding of this intriguing bioactive alkaloid.

References

Spectroscopic Data of Goshuyuamide I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Goshuyuamide I, a natural product isolated from Evodia rutaecarpa. Based on available literature, this compound is synonymous with Wuchuyuamide I. The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

While the initial search for "this compound" did not directly yield its structure, subsequent investigation revealed its likely identity as Wuchuyuamide I. The chemical structure of Wuchuyuamide I should be confirmed from the primary literature that first reported its isolation and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (Wuchuyuamide I). This data is essential for the identification and characterization of the compound. The specific values should be referenced from the primary publication: Wang, Q. Z., & Liang, J. Y. (2004). [Studies on the chemical constituents of Evodia rutaecarpa (Juss.) Benth]. Yao xue xue bao = Acta pharmaceutica Sinica, 39(8), 605–608.[1]

NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableData not available
............

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not availableData not availableData not available
.........
Infrared (IR) Spectroscopic Data

Table 3: IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not availableData not available
......
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometric Data of this compound

m/zIon TypeAssignment
Data not availableData not availableData not available
.........

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a natural product like this compound. The specific parameters and instruments used for the characterization of this compound would be detailed in the primary literature.[1]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak. 2D NMR experiments such as COSY, HSQC, and HMBC are often employed for complete structural assignment.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or dissolved in a suitable solvent.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

3.3. Mass Spectrometry (MS)

  • Instrumentation: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS).

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and fragment ions. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (Evodia rutaecarpa) B Extraction A->B C Chromatographic Separation B->C D Pure Compound (this compound) C->D E NMR Spectroscopy (1H, 13C, 2D) D->E F Mass Spectrometry (MS, HRMS) D->F G Infrared Spectroscopy (IR) D->G H UV-Vis Spectroscopy D->H I Data Interpretation E->I F->I G->I H->I J Structure Proposal I->J K Structure Confirmation J->K

References

No Publicly Available Data on the Molecular Targets of Goshuyuamide I

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no specific information is currently available regarding the molecular targets or the precise mechanism of action of Goshuyuamide I.

Researchers, scientists, and drug development professionals are advised that literature detailing the identification of molecular targets, associated signaling pathways, and quantitative data for this compound does not appear to be publicly accessible at this time. Efforts to retrieve experimental protocols, such as affinity chromatography, binding assays, or functional screens related to this specific compound, were unsuccessful.

The initial investigation sought to provide an in-depth technical guide on the molecular interactions of this compound, including detailed experimental methodologies, quantitative data summaries, and visualizations of relevant biological pathways. However, the foundational scientific data required for such a guide is not present in the public domain.

General methodologies for the identification of molecular targets for natural products are well-established in the scientific community. These approaches often include:

  • Affinity-Based Methods: Techniques such as affinity chromatography and pull-down assays utilize a modified version of the compound of interest to isolate its binding partners from cell lysates.

  • Activity-Based Protein Profiling (ABPP): This method employs chemical probes that covalently bind to the active site of enzymes, allowing for their identification and characterization.

  • Computational Approaches: In silico methods like molecular docking and target prediction algorithms can suggest potential protein targets based on the compound's structure.

  • Genetic and Genomic Approaches: Techniques such as CRISPR/Cas9 screening or analysis of drug-resistant cell lines can help identify genes and their corresponding proteins that are essential for the compound's activity.

While these general protocols are widely used, their specific application to this compound has not been reported in the available literature. Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and pathway diagrams for this compound is not feasible at present.

Researchers interested in this compound may need to conduct primary research to elucidate its molecular targets and mechanism of action. Future publications resulting from such research would be necessary to populate the knowledge base and enable the development of the comprehensive technical documentation originally envisioned.

Goshuyuamide I: A Technical Guide to In Vitro Bioassay Development for Gout and Inflammatory Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goshuyuamide I, a naturally occurring quinolone alkaloid, has emerged as a compound of interest for its potential therapeutic applications in inflammatory diseases, particularly gout. Gout is a debilitating form of inflammatory arthritis triggered by the deposition of monosodium urate (MSU) crystals in the joints, leading to an acute inflammatory response. A key player in this inflammatory cascade is the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a multi-protein complex that, upon activation by MSU crystals, triggers the maturation and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β). This technical guide provides a comprehensive overview of the in vitro bioassays pivotal for the investigation of this compound's inhibitory effects on the NLRP3 inflammasome pathway, offering a foundational framework for its preclinical development as an anti-inflammatory agent.

Core Concepts: The NLRP3 Inflammasome in Gout

The NLRP3 inflammasome is a critical component of the innate immune system. Its activation is a two-step process:

  • Priming (Signal 1): This initial step is typically induced by microbial components or endogenous cytokines, leading to the upregulation of NLRP3 and pro-IL-1β gene expression through the activation of the NF-κB signaling pathway.

  • Activation (Signal 2): A diverse range of stimuli, including MSU crystals, can trigger the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1.

Activated caspase-1 then cleaves pro-IL-1β into its mature, biologically active form, which is subsequently secreted from the cell, potently driving inflammation. This compound is hypothesized to exert its anti-inflammatory effects by interfering with this pathway.

In Vitro Bioassay Development for this compound

A panel of in vitro bioassays is essential to elucidate the mechanism of action and quantify the potency of this compound as an NLRP3 inflammasome inhibitor. The following sections detail the key experimental protocols and data presentation formats.

Cell Culture and Inflammasome Activation

Cell Lines:

  • THP-1 cells: A human monocytic cell line that can be differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA). These are a widely used and reliable model for studying the NLRP3 inflammasome.

  • Bone Marrow-Derived Macrophages (BMDMs): Primary macrophages isolated from mice offer a more physiologically relevant model.

Inflammasome Priming and Activation Protocol:

  • Cell Seeding: Seed differentiated THP-1 cells or BMDMs in appropriate culture plates.

  • Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • This compound Treatment: Pre-incubate the primed cells with varying concentrations of this compound for 1 hour.

  • Activation: Stimulate the cells with an NLRP3 activator, such as monosodium urate (MSU) crystals (e.g., 150 µg/mL) for 6 hours or ATP (e.g., 5 mM) for 30 minutes, to induce inflammasome assembly and activation.

Key In Vitro Bioassays

1. IL-1β Secretion Assay (ELISA)

This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant, providing a direct measure of inflammasome activity.

Experimental Protocol:

  • Following inflammasome activation, collect the cell culture supernatants.

  • Perform an enzyme-linked immunosorbent assay (ELISA) for human or mouse IL-1β according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-1β in each sample based on a standard curve.

Data Presentation:

This compound (µM)IL-1β Concentration (pg/mL)% Inhibition
0 (Vehicle)1000 ± 500
1850 ± 4015
5550 ± 3545
10250 ± 2075
20100 ± 1590

Data are representative and should be generated from experimental replicates.

2. Caspase-1 Activation Assay (Western Blot)

This assay assesses the cleavage of pro-caspase-1 into its active p20 subunit, an essential step in inflammasome activation.

Experimental Protocol:

  • After treatment and stimulation, lyse the cells to collect protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the cleaved form of caspase-1 (p20) and a loading control (e.g., β-actin).

  • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Data Presentation: A representative Western blot image showing a dose-dependent decrease in the intensity of the caspase-1 p20 band with increasing concentrations of this compound.

3. ASC Speck Formation Assay (Immunofluorescence Microscopy)

Upon inflammasome activation, the ASC protein polymerizes into a large, single "speck" within the cell, which can be visualized by immunofluorescence.

Experimental Protocol:

  • Culture and treat cells on glass coverslips.

  • Fix and permeabilize the cells.

  • Incubate with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the percentage of cells containing ASC specks.

Data Presentation:

This compound (µM)% Cells with ASC Specks
0 (Vehicle)85 ± 5
170 ± 6
540 ± 4
1015 ± 3
205 ± 2

Data are representative and should be generated from experimental replicates.

4. Cell Viability Assay (e.g., MTT or LDH Assay)

It is crucial to determine whether the observed inhibitory effects of this compound are due to specific inflammasome inhibition or general cytotoxicity.

Experimental Protocol:

  • Treat cells with the same concentrations of this compound as used in the primary assays.

  • Perform an MTT assay to measure metabolic activity or an LDH assay to measure membrane integrity, following the manufacturer's protocols.

Data Presentation: A table or graph showing that this compound does not significantly reduce cell viability at the concentrations effective in inhibiting the NLRP3 inflammasome.

Visualizing the Molecular Pathways and Workflows

NLRP3 Inflammasome Activation Pathway

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B_gene pro-IL-1β Gene Transcription NFkB->pro_IL1B_gene NLRP3_gene NLRP3 Gene Transcription NFkB->NLRP3_gene pro_IL1B Pro-IL-1β pro_IL1B_gene->pro_IL1B NLRP3 NLRP3 NLRP3_gene->NLRP3 MSU MSU Crystals MSU->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 caspase1->pro_IL1B Cleavage IL1B Secreted IL-1β (Inflammation) pro_IL1B->IL1B Goshuyuamide_I This compound (Proposed Inhibition) Goshuyuamide_I->Inflammasome

Caption: The NLRP3 inflammasome signaling cascade leading to IL-1β secretion.

Experimental Workflow for this compound Bioassay

Experimental_Workflow cluster_assays Bioassays start Start cell_culture Differentiate THP-1 cells or Culture BMDMs start->cell_culture priming Prime with LPS (Signal 1) cell_culture->priming treatment Treat with this compound priming->treatment activation Activate with MSU/ATP (Signal 2) treatment->activation viability Cell Viability Assay treatment->viability elisa ELISA for IL-1β activation->elisa western Western Blot for Caspase-1 activation->western microscopy Microscopy for ASC Specks activation->microscopy analysis Data Analysis and Interpretation elisa->analysis western->analysis microscopy->analysis viability->analysis end End analysis->end

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Conclusion

This technical guide outlines a robust and comprehensive in vitro bioassay platform for the characterization of this compound as an inhibitor of the NLRP3 inflammasome. By systematically employing the described methodologies, researchers can effectively assess the compound's potency and mechanism of action, providing critical data to support its further development as a potential therapeutic agent for gout and other NLRP3-driven inflammatory diseases. The structured data presentation and visual workflows aim to facilitate experimental design and data interpretation for professionals in the field of drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Goshuyuamide I

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, a formal, peer-reviewed total synthesis of Goshuyuamide I has not been published in scientific literature. The following application notes and protocols describe a proposed, hypothetical synthetic route based on established and reliable methodologies for the synthesis of related quinolone alkaloids and N-acylamides. This document is intended for informational and illustrative purposes for researchers, scientists, and drug development professionals. All quantitative data are representative estimates and should not be considered as experimentally validated results.

Introduction

This compound is a naturally occurring quinolone alkaloid isolated from the fruits of Evodia rutaecarpa. Its structure features a 1-methyl-4-oxo-1,4-dihydroquinoline core N-acylated with a benzamide group at the 2-position. This structural motif is of interest to medicinal chemists due to the known biological activities associated with quinolone and benzamide scaffolds. This document outlines a theoretical total synthesis of this compound, providing a strategic approach and generalized protocols for its potential laboratory preparation.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis of this compound suggests that the molecule can be constructed from two primary building blocks: a 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline intermediate and benzoic acid. The key disconnection is the amide bond, which can be formed in the final step of the synthesis. The quinolone core itself can be assembled via a well-established cyclization strategy, such as the Conrad-Limpach reaction or a related variant, starting from N-methylaniline and a suitable β-ketoester.

Diagram of the Proposed Retrosynthetic Pathway:

Retrosynthesis Goshuyuamide_I This compound Key_Intermediate 2-Amino-1-methyl-4(1H)-quinolone Goshuyuamide_I->Key_Intermediate Amide Disconnection Benzoic_Acid Benzoic Acid Goshuyuamide_I->Benzoic_Acid Amide Disconnection Building_Blocks N-Methylaniline + Diethyl malonate Key_Intermediate->Building_Blocks Quinolone Cyclization

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The forward synthesis is proposed as a three-step sequence starting from commercially available N-methylaniline and diethyl malonate.

Diagram of the Proposed Synthetic Workflow:

Workflow Start N-Methylaniline + Diethyl malonate Step1 Step 1: Condensation Start->Step1 Intermediate1 Ethyl 3-(methylphenylamino)acrylate Step1->Intermediate1 Step2 Step 2: Thermal Cyclization Intermediate1->Step2 Intermediate2 2-Hydroxy-4-oxo-1-methyl-1,4-dihydroquinoline Step2->Intermediate2 Step3 Step 3: Amination Intermediate2->Step3 Key_Intermediate 2-Amino-1-methyl-4(1H)-quinolone Step3->Key_Intermediate Step4 Step 4: Amide Coupling Key_Intermediate->Step4 Final_Product This compound Step4->Final_Product

Quantification of Goshuyuamide I in Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goshuyuamide I is an alkaloid compound isolated from the unripe fruit of Evodia rutaecarpa, a plant with a long history of use in traditional medicine. Preliminary studies suggest that compounds from Evodia rutaecarpa possess various biological activities, including anti-inflammatory and anti-tumor effects, potentially through the modulation of key signaling pathways such as NF-κB and MAPK.[1][2] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, toxicological assessments, and overall drug development.

This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in biological matrices, such as plasma and tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific analytical methods for this compound are not extensively documented in current literature, the following protocols are based on established methods for the quantification of similar alkaloid compounds and provide a robust framework for method development and validation.

I. Quantitative Data Summary

The following tables summarize the expected performance characteristics of the LC-MS/MS method for the quantification of this compound. These values are representative of typical validated methods for the analysis of small molecules in biological matrices.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Weighting1/x²
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ1≤ 15%≤ 15%± 20%± 20%
Low QC (LQC)3≤ 15%≤ 15%± 15%± 15%
Medium QC (MQC)100≤ 15%≤ 15%± 15%± 15%
High QC (HQC)800≤ 15%≤ 15%± 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound85 - 115%85 - 115%
Internal Standard85 - 115%85 - 115%

II. Experimental Protocols

A. Sample Preparation: Protein Precipitation

This protocol describes a simple and efficient protein precipitation method for the extraction of this compound from plasma samples.

Materials:

  • Biological plasma samples (containing this compound)

  • This compound certified reference standard

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Spike 100 µL of blank plasma with the appropriate concentration of this compound standard for calibration curve and quality control samples. For unknown samples, use 100 µL of the sample.

  • Add 10 µL of the Internal Standard working solution to each tube.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

B. LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 338.1 → Product ion (Q3) m/z 192.1 (Collision Energy: 25 eV)

    • Internal Standard: To be determined based on the selected IS.

III. Visualizations

A. Signaling Pathway

Goshuyuamide_I_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor IKK IKK Receptor->IKK Inhibition? MAPKKK MAPKKK Receptor->MAPKKK Modulation? IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB Release NF-κB_active NF-κB NF-κB->NF-κB_active Translocation MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P MAPK_active MAPK MAPK->MAPK_active Translocation Gene Transcription Gene Transcription NF-κB_active->Gene Transcription MAPK_active->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

B. Experimental Workflow

Goshuyuamide_I_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Sample Plasma Sample Spike IS Spike IS Plasma Sample->Spike IS Protein Precipitation Protein Precipitation Spike IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation ESI Ionization ESI Ionization LC Separation->ESI Ionization Mass Spectrometry (MRM) Mass Spectrometry (MRM) ESI Ionization->Mass Spectrometry (MRM) Data Acquisition Data Acquisition Mass Spectrometry (MRM)->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation Final Report Final Report Concentration Calculation->Final Report

References

Application Notes and Protocols for In Vivo Studies of Goshuyuamide I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental design for the in vivo investigation of Goshuyuamide I, a novel compound with potential therapeutic applications. The protocols outlined below are designed to assess its anti-inflammatory, analgesic, and neuroprotective properties in rodent models.

Introduction to this compound

This compound is a promising natural product derivative with a chemical structure suggesting potential biological activities. While extensive in vivo data is not yet available, its structural similarity to other bioactive compounds, such as lignanamides, indicates it may possess significant anti-inflammatory, analgesic, and neuroprotective effects. Grossamide, a related lignanamide, has demonstrated anti-neuroinflammatory properties by inhibiting pro-inflammatory mediators.[1] These protocols are designed to systematically evaluate the therapeutic potential of this compound in established animal models.

General Considerations for In Vivo Studies

Animals: All experiments should be conducted using healthy, adult male or female Sprague-Dawley rats or C57BL/6 mice, weighing between 200-250g for rats and 20-25g for mice. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Drug Formulation: this compound should be dissolved in a suitable vehicle, such as a mixture of 10% DMSO, 40% PEG300, and 50% saline. The vehicle alone will be administered to the control group.

Route of Administration: The primary route of administration for this compound will be intraperitoneal (i.p.) injection. Oral gavage (p.o.) may also be explored to assess oral bioavailability.

Assessment of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound will be evaluated using the carrageenan-induced paw edema model in rats, a widely used model for acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Groups:

    • Group 1: Vehicle control (i.p.)

    • Group 2: this compound (10 mg/kg, i.p.)

    • Group 3: this compound (25 mg/kg, i.p.)

    • Group 4: this compound (50 mg/kg, i.p.)

    • Group 5: Dexamethasone (1 mg/kg, i.p.) - Positive Control

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the respective treatments (vehicle, this compound, or dexamethasone) intraperitoneally.

    • One hour after treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

    • Analyze data using one-way ANOVA followed by Dunnett's post-hoc test.

Data Presentation: Anti-Inflammatory Effects
Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-1.85 ± 0.120
This compound101.52 ± 0.09*17.8
This compound251.21 ± 0.07**34.6
This compound500.98 ± 0.05 47.0
Dexamethasone10.85 ± 0.0454.1

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Workflow for Anti-Inflammatory Assessment

G_Anti_Inflammatory_Workflow cluster_0 Pre-Treatment cluster_1 Treatment & Induction cluster_2 Data Collection & Analysis Acclimatization Animal Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Initial_Paw_Volume Measure Initial Paw Volume Grouping->Initial_Paw_Volume Treatment_Admin Administer this compound / Vehicle / Dexamethasone Initial_Paw_Volume->Treatment_Admin Carrageenan_Injection Induce Inflammation with Carrageenan Treatment_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Intervals (1-6h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition & Statistical Analysis Paw_Volume_Measurement->Data_Analysis Results Evaluate Anti-Inflammatory Efficacy Data_Analysis->Results

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Assessment of Analgesic Activity

The analgesic properties of this compound will be investigated using the hot plate test for central analgesic effects and the acetic acid-induced writhing test for peripheral analgesic effects in mice.[2]

Experimental Protocol: Hot Plate Test
  • Animal Groups:

    • Group 1: Vehicle control (i.p.)

    • Group 2: this compound (10 mg/kg, i.p.)

    • Group 3: this compound (25 mg/kg, i.p.)

    • Group 4: this compound (50 mg/kg, i.p.)

    • Group 5: Morphine (5 mg/kg, i.p.) - Positive Control

  • Procedure:

    • Place each mouse on a hot plate maintained at 55 ± 0.5 °C and record the latency to the first sign of nociception (licking of hind paws or jumping). A cut-off time of 30 seconds is set to prevent tissue damage.

    • Administer the respective treatments.

    • Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.

Experimental Protocol: Acetic Acid-Induced Writhing Test
  • Animal Groups:

    • Same groups as the hot plate test.

  • Procedure:

    • Administer the respective treatments.

    • Thirty minutes after treatment, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

    • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10 minutes.

Data Presentation: Analgesic Effects

Table 2: Hot Plate Test Results

Treatment Group Dose (mg/kg) Reaction Time (s) at 60 min (Mean ± SEM)
Vehicle Control - 8.2 ± 0.5
This compound 10 12.5 ± 0.8*
This compound 25 17.8 ± 1.1**
This compound 50 22.1 ± 1.3***

| Morphine | 5 | 28.5 ± 1.5*** |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Table 3: Acetic Acid-Induced Writhing Test Results

Treatment Group Dose (mg/kg) Number of Writhes (Mean ± SEM) % Inhibition of Writhing
Vehicle Control - 45.3 ± 2.1 0
This compound 10 33.1 ± 1.9* 26.9
This compound 25 21.5 ± 1.5** 52.5
This compound 50 12.8 ± 1.2*** 71.7

| Morphine | 5 | 8.2 ± 0.9*** | 81.9 |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Assessment of Neuroprotective Activity

The neuroprotective potential of this compound will be evaluated in a scopolamine-induced model of cognitive impairment in mice, which is relevant for neurodegenerative diseases like Alzheimer's disease.[3]

Experimental Protocol: Scopolamine-Induced Amnesia (Morris Water Maze)
  • Animal Groups:

    • Group 1: Vehicle control (saline + vehicle)

    • Group 2: Scopolamine control (scopolamine + vehicle)

    • Group 3: this compound (25 mg/kg, i.p.) + Scopolamine

    • Group 4: this compound (50 mg/kg, i.p.) + Scopolamine

    • Group 5: Donepezil (1 mg/kg, p.o.) + Scopolamine - Positive Control

  • Procedure:

    • Acquisition Phase (Days 1-4):

      • Administer this compound or vehicle daily for 7 days.

      • On days 1-4, train the mice in the Morris water maze to find a hidden platform. Four trials per day.

    • Probe Trial (Day 5):

      • Remove the platform.

      • Thirty minutes before the trial, administer the respective treatments.

      • Twenty minutes after treatment, administer scopolamine (1 mg/kg, i.p.) to induce amnesia (except to the vehicle control group).

      • Allow each mouse to swim freely for 60 seconds.

      • Record the time spent in the target quadrant where the platform was previously located.

Data Presentation: Neuroprotective Effects
Treatment GroupDose (mg/kg)Time in Target Quadrant (s) (Mean ± SEM)
Vehicle Control-25.8 ± 1.5
Scopolamine Control-11.2 ± 1.1
This compound + Scopolamine2517.5 ± 1.3*
This compound + Scopolamine5022.1 ± 1.6
Donepezil + Scopolamine124.3 ± 1.4

*p<0.05, **p<0.01 compared to scopolamine control.

Signaling Pathway: Potential Neuroprotective Mechanism

Based on the activities of related compounds, this compound may exert its neuroprotective effects by modulating inflammatory pathways in the brain.[1]

G_Neuroprotective_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS, Aβ) cluster_1 Microglial Activation cluster_2 Intracellular Signaling cluster_3 Pro-inflammatory Mediators cluster_4 Neuronal Damage Stimulus Neuroinflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 Microglia Microglia MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines TNF-α, IL-1β, IL-6 NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Neuronal_Damage Neuronal Damage & Cognitive Decline Cytokines->Neuronal_Damage iNOS_COX2->Neuronal_Damage Goshuyuamide_I This compound Goshuyuamide_I->NFkB Inhibition

Caption: Potential anti-neuroinflammatory mechanism of this compound.

Conclusion

The proposed in vivo experimental designs provide a comprehensive framework for evaluating the therapeutic potential of this compound. The systematic assessment of its anti-inflammatory, analgesic, and neuroprotective effects will generate crucial data for its further development as a potential therapeutic agent. The use of well-established animal models and clear, quantitative endpoints will ensure the reliability and reproducibility of the findings. Subsequent studies should focus on elucidating the precise molecular mechanisms underlying the observed pharmacological activities.

References

Application Note: Radiolabeling of Goshuyuamide I for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: The compound "Goshuyuamide I" and its biological target described in this application note are hypothetical and used for illustrative purposes to demonstrate a comprehensive radiolabeling and binding assay protocol.

Introduction

This compound is a synthetic peptide with high affinity for the novel G-protein coupled receptor (GPCR), GYA-R1. This application note provides a detailed protocol for the radiolabeling of this compound with Iodine-125 ([125I]this compound) and its use in radioligand binding assays to characterize its interaction with the GYA-R1 receptor. The protocols described herein are suitable for researchers in pharmacology, drug discovery, and related fields for the characterization of ligand-receptor interactions.

Hypothetical this compound Structure: For the purpose of this protocol, this compound is a decapeptide with the following amino acid sequence, which includes a tyrosine residue for radioiodination: (NH2)-Gly-Ser-Phe-Leu-Ala-Pro-Tyr-Arg-Val-Met-(COOH).

Data Presentation

Table 1: Hypothetical Characteristics of [125I]this compound

ParameterValue
Radiochemical Purity>95%
Specific Activity~2000 Ci/mmol
Concentration0.1 mCi/mL
Storage-20°C in stabilization buffer

Table 2: Hypothetical Binding Properties of [125I]this compound to GYA-R1 Receptors

ParameterDescriptionValue
Saturation Binding
KdDissociation constant0.5 nM
BmaxMaximum receptor density1500 fmol/mg protein
Competitive Binding
IC50 (this compound)Half maximal inhibitory concentration1.2 nM
Ki (this compound)Inhibitory constant0.8 nM

Experimental Protocols

Part 1: Radiolabeling of this compound with Iodine-125

This protocol utilizes the Iodo-Gen™ method for the radioiodination of the tyrosine residue in the hypothetical this compound peptide. This method is a mild and efficient way to achieve high specific activity.

Materials:

  • This compound peptide

  • Iodo-Gen™ (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Sodium Iodide ([125I]NaI)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Eppendorf tubes

  • Sephadex G-10 column

  • Bovine Serum Albumin (BSA)

  • Thin Layer Chromatography (TLC) system

Protocol:

  • Iodo-Gen™ Tube Preparation: Dissolve Iodo-Gen™ in chloroform at a concentration of 1 mg/mL. Aliquot 10 µL (10 µg) into a 1.5 mL Eppendorf tube and evaporate the chloroform under a gentle stream of nitrogen. The coated tube can be stored at -20°C.

  • Reaction Mixture: To the Iodo-Gen™ coated tube, add 50 µL of 0.1 M Phosphate Buffer (pH 7.4).

  • Add 10 µL of this compound solution (1 mg/mL in Phosphate Buffer).

  • Add 1 mCi of [125I]NaI to the reaction tube.

  • Incubation: Gently mix the solution and incubate at room temperature for 15 minutes.

  • Quenching the Reaction: After incubation, transfer the reaction mixture to a new tube containing 100 µL of a quenching buffer (Phosphate Buffer with 1 mg/mL tyrosine).

  • Purification: Purify the radiolabeled peptide using a Sephadex G-10 column pre-equilibrated with 0.1 M Phosphate Buffer containing 0.1% BSA.

  • Collect fractions and measure the radioactivity of each fraction using a gamma counter.

  • Pool the fractions containing the radiolabeled peptide.

  • Quality Control: Assess the radiochemical purity by Thin Layer Chromatography (TLC).

Part 2: Radioligand Binding Assays

These protocols describe saturation and competitive binding assays to determine the affinity (Kd) and receptor density (Bmax) of [125I]this compound, as well as the inhibitory constant (Ki) of unlabeled this compound.

Materials:

  • [125I]this compound

  • Unlabeled this compound

  • Cell membranes expressing GYA-R1 receptor

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • 96-well plates

  • Filter mats (GF/B)

  • Scintillation fluid

  • Scintillation counter

Protocol 2.1: Saturation Binding Assay

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add increasing concentrations of [125I]this compound (e.g., 0.01 nM to 10 nM) in 50 µL of assay buffer to triplicate wells.

  • For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) in 50 µL to another set of triplicate wells for each concentration of the radioligand.

  • Add 100 µL of the cell membrane preparation (containing a known amount of protein) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through GF/B filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of [125I]this compound and fit the data using non-linear regression to determine Kd and Bmax.

Protocol 2.2: Competitive Binding Assay

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add a fixed concentration of [125I]this compound (typically at or near its Kd value) in 50 µL to all wells.

  • Add increasing concentrations of unlabeled this compound (e.g., 10-12 M to 10-5 M) in 50 µL to triplicate wells.

  • For total binding, add 50 µL of assay buffer instead of the unlabeled compound. For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM).

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubation, Filtration, and Counting: Follow steps 5-7 from the Saturation Binding Assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Goshuyuamide_I_Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC prep_iodo Prepare Iodo-Gen™ Coated Tube add_reagents Add Buffer, this compound, and [125I]NaI to Tube prep_iodo->add_reagents prep_peptide Prepare this compound Solution prep_peptide->add_reagents prep_buffer Prepare Buffers prep_buffer->add_reagents incubate Incubate at Room Temperature (15 min) add_reagents->incubate quench Quench Reaction incubate->quench purify Purify via Sephadex G-10 Column quench->purify qc Quality Control (TLC) purify->qc product [125I]this compound qc->product

Caption: Workflow for the radiolabeling of this compound.

Binding_Assay_Workflow cluster_saturation Saturation Binding cluster_competition Competitive Binding start Prepare Reagents: - [125I]this compound - Unlabeled Ligand - Cell Membranes - Assay Buffer sat_setup Add varying [125I]this compound ± excess unlabeled ligand start->sat_setup comp_setup Add fixed [125I]this compound + varying unlabeled ligand start->comp_setup sat_incubate Add membranes & incubate sat_setup->sat_incubate sat_filter Filter and wash sat_incubate->sat_filter sat_count Count radioactivity sat_filter->sat_count sat_analyze Analyze for Kd and Bmax sat_count->sat_analyze comp_incubate Add membranes & incubate comp_setup->comp_incubate comp_filter Filter and wash comp_incubate->comp_filter comp_count Count radioactivity comp_filter->comp_count comp_analyze Analyze for IC50 and Ki comp_count->comp_analyze

Caption: Workflow for radioligand binding assays.

Hypothetical_Signaling_Pathway ligand [125I]this compound receptor GYA-R1 (GPCR) ligand->receptor Binding g_protein G Protein (Gα, Gβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Hypothetical GPCR signaling pathway for GYA-R1.

Application of Goshuyuamide I as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Goshuyuamide I is a novel synthetic amide-containing compound with potential as a chemical probe for studying cellular pathways. Its unique structure offers opportunities for selective interaction with specific biological targets, thereby enabling the elucidation of their functions and roles in disease. This document provides an overview of the biological activities of similar amide-containing compounds, protocols for its application in target identification and validation, and methodologies for its use in cellular and biochemical assays.

While specific data for this compound is not yet publicly available, this document outlines the expected applications and experimental protocols based on the activities of analogous chemical probes. The provided protocols and data tables serve as a template for researchers to characterize and utilize this compound in their investigations.

Biological Activity and Data Presentation

The biological activity of a novel chemical probe is typically characterized by its potency and selectivity in various assays. For a compound like this compound, initial screening would likely involve a panel of cell lines or enzymatic assays to determine its primary biological effects. The quantitative data from such studies, including IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, are crucial for its validation as a chemical probe.

Table 1: In Vitro Biological Activity of a Hypothetical Chemical Probe

Assay TypeTarget/Cell LineIC50 / EC50 (µM)Notes
Cell ViabilityCancer Cell Line A5.2Anti-proliferative activity
Cell ViabilityNormal Cell Line B> 50Indicates selectivity for cancer cells
Enzyme InhibitionKinase X0.8Potent inhibition
Enzyme InhibitionKinase Y15.6Moderate selectivity over related kinases
Protein-Protein InteractionTarget Z - Partner P2.5Disrupts a key cellular interaction

Experimental Protocols

Detailed methodologies are essential for the reproducible application of a chemical probe. Below are protocols for key experiments in target identification and validation.

Protocol 1: Target Identification using Affinity-Based Chemoproteomics

This method aims to identify the direct binding partners of this compound from a complex biological sample.[1]

Workflow for Affinity-Based Target Identification

cluster_synthesis Probe Synthesis cluster_incubation Binding cluster_capture Capture & Wash cluster_analysis Analysis synthesis Synthesize Affinity Probe (this compound + Linker + Tag) lysate Incubate with Cell Lysate synthesis->lysate Add Probe capture Capture on Affinity Resin lysate->capture wash Wash to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution ms LC-MS/MS Analysis elution->ms identification Identify Potential Targets ms->identification

Caption: Workflow for identifying protein targets of this compound.

Materials:

  • This compound affinity probe (biotinylated or with another tag)

  • Cell lysate from relevant cell line

  • Affinity resin (e.g., streptavidin-agarose beads)

  • Wash buffers (e.g., PBS with varying salt concentrations)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer

Procedure:

  • Probe Immobilization: Synthesize an affinity probe by attaching a linker and a tag (e.g., biotin) to this compound.

  • Incubation: Incubate the affinity probe with cell lysate to allow for binding to target proteins.

  • Capture: Add affinity resin to the lysate to capture the probe-protein complexes.

  • Washing: Wash the resin multiple times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the resin.

  • Analysis: Identify the eluted proteins using mass spectrometry.

Protocol 2: Validation of Target Engagement using Surface Plasmon Resonance (SPR)

SPR is used to quantitatively measure the binding affinity between this compound and a putative target protein.[2][3]

Experimental Setup for Surface Plasmon Resonance

cluster_immobilization Immobilization cluster_binding_analysis Binding Analysis cluster_data_analysis Data Analysis chip Sensor Chip protein Immobilize Target Protein chip->protein analyte Inject this compound (Analyte) association Association Phase analyte->association dissociation Dissociation Phase association->dissociation sensogram Generate Sensogram fitting Fit Data to Binding Model sensogram->fitting kd Determine Kd fitting->kd

Caption: Workflow for SPR-based validation of target binding.

Materials:

  • Purified recombinant target protein

  • This compound

  • SPR instrument and sensor chips

  • Running buffer

Procedure:

  • Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip.

  • Binding Analysis: Inject a series of concentrations of this compound over the chip surface and monitor the change in the SPR signal.

  • Data Analysis: Generate sensograms from the binding data and fit them to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Signaling Pathway Analysis

Once a target is identified and validated, this compound can be used to probe its role in cellular signaling pathways. For instance, if this compound is found to inhibit a specific kinase, its effect on downstream signaling can be investigated.

Hypothetical Signaling Pathway Modulated by this compound

receptor Receptor kinaseX Kinase X (Target) receptor->kinaseX goshuyuamide This compound goshuyuamide->kinaseX substrate Substrate kinaseX->substrate Phosphorylates p_substrate Phosphorylated Substrate kinaseX->p_substrate response Cellular Response p_substrate->response

Caption: Inhibition of a kinase signaling pathway by this compound.

This diagram illustrates how this compound, by inhibiting its target (Kinase X), can block the phosphorylation of a downstream substrate, thereby modulating the cellular response.

Conclusion

This compound represents a promising chemical probe for the exploration of novel biological mechanisms. The protocols and frameworks provided here offer a guide for its characterization and application in target identification, validation, and the dissection of cellular signaling pathways. Successful implementation of these methodologies will facilitate the discovery of new therapeutic targets and a deeper understanding of cellular biology.

References

Application Notes and Protocols for Molecular Target Validation of Goshuyuamide I and Related Compounds from Evodia rutaecarpa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Evodia rutaecarpa, known as "Wuzhuyu" in China and "Goshuyu" in Japan, is a traditional medicinal plant with a long history of use in treating a variety of ailments, including inflammation, pain, and gastrointestinal disorders.[1][2] Modern pharmacological studies have identified several bioactive alkaloid compounds within this plant, such as Evodiamine, Rutaecarpine, and Dehydroevodiamine, which exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular protective effects.[3][4][5] Goshuyuamide I is another compound isolated from Evodia rutaecarpa; however, its biological functions are currently not well understood.[6]

These application notes provide a comprehensive guide for the molecular target validation of this compound and other bioactive compounds from Evodia rutaecarpa. The protocols and methodologies described herein are based on established techniques for validating the molecular targets of related compounds from the same plant, offering a foundational approach for investigating novel molecules like this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the major bioactive compounds from Evodia rutaecarpa. This data is essential for understanding their potency and selectivity, and serves as a benchmark for the evaluation of new compounds like this compound.

Table 1: Inhibitory Concentrations (IC50) of Evodia rutaecarpa Compounds Against Various Molecular Targets

CompoundTargetAssay SystemIC50 (µM)Reference
DehydroevodiamineAcetylcholinesterase (AChE)In vitro enzyme assayNot specified, but noted as an inhibitor[7]
EvodiamineCyclooxygenase-2 (COX-2)In vitro enzyme assayNot specified, but noted as an inhibitor[8]
RutaecarpineCyclooxygenase-2 (COX-2)In vitro enzyme assayNot specified, but noted as an inhibitor[4]
DehydroevodiamineInducible Nitric Oxide Synthase (iNOS)Murine macrophage cellsNot specified, but noted as an inhibitor[8]
RutaecarpinePhosphodiesterase 4B (PDE4B)In vitro enzyme assayNot specified, but noted as an inhibitor[4]
RutaecarpinePhosphodiesterase 5 (PDE5)In vitro enzyme assayNot specified, but noted as an inhibitor[4]

Table 2: Effects of Evodia rutaecarpa Compounds on Cellular Processes

CompoundCell LineEffectConcentrationReference
EvodiamineColon cancer cellsInhibition of cell migrationNot specified[3]
EvodiamineHuman melanoma A375-S2 cellsInduction of cell deathNot specified[9]
RutaecarpinePlatelet-rich plasmaInhibition of platelet aggregation40–200 µM[10]
DehydroevodiamineMurine macrophage cellsInhibition of PGE2 productionNot specified[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the study of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT-116, A375)

  • DMEM/RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression levels of target proteins in key signaling pathways (e.g., NF-κB, MAPK).

Materials:

  • This compound-treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-p38 MAPK, anti-COX-2, anti-iNOS)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse cells treated with this compound and determine protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the activity of a specific kinase (e.g., a member of the MAPK family).

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate

  • This compound

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Luminometer

Protocol:

  • Set up the kinase reaction in a 96-well plate with the recombinant kinase, substrate, and varying concentrations of this compound in kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubate for the recommended time at the optimal temperature for the kinase.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the percent inhibition of kinase activity and determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often modulated by the bioactive compounds of Evodia rutaecarpa and are relevant for the target validation of this compound.

Goshuyuamide_I_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation COX2_iNOS COX-2, iNOS (Inflammatory Genes) NFkB_nucleus->COX2_iNOS Transcription nucleus Nucleus Goshuyuamide_I This compound Goshuyuamide_I->IKK Inhibition?

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Goshuyuamide_I_MAPK_Pathway Stimulus Stress/Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK ERK ERK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Inflammation Inflammation, Apoptosis TranscriptionFactors->Inflammation Goshuyuamide_I This compound Goshuyuamide_I->MAPKK Inhibition?

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Experimental Workflow

Molecular_Target_Validation_Workflow Compound This compound Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability) Compound->Phenotypic_Screening Target_Identification Target Identification (e.g., Proteomics, Affinity Chromatography) Phenotypic_Screening->Target_Identification Hypothesis Hypothesized Target(s) Target_Identification->Hypothesis Biochemical_Assay Biochemical Assays (e.g., Kinase Assay) Hypothesis->Biochemical_Assay Cellular_Assay Cell-Based Assays (e.g., Western Blot) Hypothesis->Cellular_Assay Validated_Target Validated Molecular Target Biochemical_Assay->Validated_Target Cellular_Assay->Validated_Target In_Vivo_Model In Vivo Validation (e.g., Xenograft Model) Validated_Target->In_Vivo_Model

Caption: A generalized workflow for the molecular target validation of a novel compound.

References

Application Note: Formulation Strategies for the In Vivo Delivery of Goshuyuamide I

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, "Goshuyuamide I" does not correspond to a widely indexed compound in scientific literature. The following application note provides a comprehensive framework and detailed protocols based on established strategies for the formulation of poorly water-soluble, peptide-like natural products. These methodologies serve as a robust starting point for the development of an effective in vivo delivery system for this compound or similar molecules.

Introduction

This compound is a novel peptide-like natural product with significant therapeutic potential. However, like many compounds of its class, its progression from preclinical discovery to clinical application is hampered by significant delivery challenges. These challenges primarily stem from poor aqueous solubility, low membrane permeability, and susceptibility to enzymatic degradation, all of which contribute to low oral bioavailability and rapid systemic clearance. Overcoming these hurdles requires advanced formulation strategies designed to protect the molecule, enhance its solubility, and facilitate its transport to the target site.

This document outlines several leading formulation strategies and provides detailed protocols for their preparation and evaluation. The goal is to furnish researchers and drug development professionals with the necessary tools to select and optimize an effective in vivo delivery system for this compound.

Formulation Strategies & Comparative Data

The selection of an appropriate formulation strategy depends on the specific physicochemical properties of this compound and the desired therapeutic outcome (e.g., route of administration, release profile). Below is a summary of promising approaches.

Lipid-Based Formulations

Lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are highly effective for enhancing the oral bioavailability of hydrophobic drugs. They consist of isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.

Polymeric Nanoparticles

Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate this compound, protecting it from degradation and enabling controlled release. These nanoparticles can be tailored for size, surface charge, and targeting moieties to optimize their pharmacokinetic profile.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules like this compound, effectively increasing their aqueous solubility and stability.

Data Summary

The following table summarizes hypothetical, yet representative, data for different this compound formulations to facilitate comparison.

Formulation StrategyDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)In Vitro Release (24h, %)Oral Bioavailability (AUC, ng·h/mL)
Unformulated this compound N/AN/AN/A< 5150 ± 25
SEDDS Formulation 10 ± 1.2> 99120 ± 1585 ± 5.11250 ± 180
PLGA Nanoparticles 8 ± 0.992 ± 3.5180 ± 2045 ± 4.2980 ± 150
HP-β-CD Complex 15 ± 2.0> 99N/A95 ± 3.8750 ± 110

Data are presented as mean ± standard deviation. AUC: Area Under the Curve, a measure of total drug exposure. HP-β-CD: Hydroxypropyl-β-cyclodextrin.

Experimental Protocols

Protocol: Preparation of PLGA Nanoparticles via Nanoprecipitation

Objective: To encapsulate this compound within PLGA nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, 15 kDa)

  • Acetone (HPLC grade)

  • Polyvinyl alcohol (PVA), 2% w/v aqueous solution

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of acetone. Ensure complete dissolution by vortexing.

  • Aqueous Phase Preparation: Place 20 mL of 2% w/v PVA solution in a 50 mL beaker on a magnetic stirrer set to 600 RPM.

  • Nanoprecipitation: Using a syringe pump, add the organic phase dropwise (1 mL/min) into the stirring aqueous phase. A milky suspension should form immediately as the nanoparticles precipitate.

  • Solvent Evaporation: Continue stirring for 4 hours at room temperature in a fume hood to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in 20 mL of deionized water and centrifuge again. Repeat this washing step twice to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles.

  • Characterization: Determine particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Calculate drug loading and encapsulation efficiency using HPLC after dissolving a known mass of nanoparticles in a suitable solvent.

Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the oral bioavailability of formulated vs. unformulated this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulations (e.g., SEDDS, PLGA-NP) and unformulated suspension.

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week with free access to food and water.

  • Fasting: Fast the animals overnight (12 hours) prior to dosing, with water available ad libitum.

  • Dosing: Divide rats into groups (n=5 per group). Administer a single oral dose of the this compound formulation (equivalent to 10 mg/kg of this compound) via oral gavage. The control group receives the unformulated drug suspended in 0.5% carboxymethyl cellulose.

  • Blood Sampling: Collect blood samples (~200 µL) from the tail vein at predefined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to remove the precipitate.

    • Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate relative oral bioavailability compared to the unformulated control.

Visualizations

Diagram: Experimental Workflow for Formulation Selection

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: In Vivo Evaluation A Physicochemical Characterization of This compound B Select Candidate Formulation Strategies (e.g., SEDDS, NP, CD) A->B C Prepare & Optimize Lab-Scale Formulations B->C D In Vitro Screening (Solubility, Stability, Release Profile) C->D E Select Lead Formulations (Based on Phase 1 Data) D->E Go/No-Go Decision F Scale-Up Formulation E->F G In Vivo PK Study (e.g., in Rats) F->G H Toxicity & Efficacy Studies G->H I Optimized Delivery System H->I Final Formulation Selection

Caption: Workflow for selecting and optimizing an in vivo delivery system.

Diagram: Hypothetical Signaling Pathway Modulation

G cluster_nuc LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Goshu This compound (Formulated) Goshu->IKK Inhibits NFkB_nuc NF-κB NFkB_nuc->Genes Induces Transcription

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Goshuyuamide I

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of Goshuyuamide I, a cyclic pentapeptide. The developed protocol offers a reliable analytical tool for researchers in natural product chemistry, pharmacology, and drug development studying the therapeutic potential and pharmacokinetic properties of this compound. The method utilizes a reverse-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. A straightforward protein precipitation and liquid-liquid extraction procedure is outlined for sample preparation from biological matrices.

Introduction

This compound is a cyclic pentapeptide first identified in the traditional Chinese medicinal plant, Evodia rutaecarpa. Cyclic peptides are of significant interest in drug discovery due to their enhanced stability and unique pharmacological activities compared to their linear counterparts. The development of a reliable analytical method is crucial for the accurate quantification of this compound in various matrices to support further research into its mechanism of action and potential therapeutic applications. This document provides a comprehensive protocol for the LC-MS/MS analysis of this compound, suitable for researchers, scientists, and professionals in drug development.

Experimental

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) (e.g., a stable isotope-labeled cyclic peptide or a structurally similar cyclic peptide not present in the sample)

  • Biological matrix (e.g., plasma, tissue homogenate)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Sample Preparation Protocol

A protein precipitation followed by liquid-liquid extraction is recommended for the extraction of this compound from biological matrices.

  • Spiking: To 100 µL of the biological matrix (e.g., plasma), add the internal standard to a final concentration of 100 ng/mL. For calibration standards and quality control samples, spike with the appropriate concentration of this compound standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Liquid-Liquid Extraction: Add 600 µL of methyl tert-butyl ether (MTBE) to the supernatant. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 13,000 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3500 V
Gas Flow Nebulizer: 50 psi, Heater Gas: 10 L/min
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Based on the chemical formula C36H45N5O5, the theoretical monoisotopic mass of the protonated molecule [M+H]+ is approximately 644.35 g/mol . The following are proposed MRM transitions. Actual transitions should be optimized by infusing the this compound standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound644.4To be determinedTo be determined
644.4To be determinedTo be determined
Internal StandardSpecific to ISSpecific to ISSpecific to IS

Note: The fragmentation of cyclic peptides can be complex. Common product ions may arise from the loss of amino acid residues or cleavage of the peptide backbone after ring opening. Optimization of collision energy is critical for maximizing signal intensity.

Data Presentation

The quantitative data for the analysis of this compound should be summarized in a clear and structured table for easy comparison. The following table provides a template for presenting calibration curve data.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
1
5
10
50
100
500
1000

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Spike with IS & Standards Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Extract Liquid-Liquid Extraction (MTBE) Centrifuge1->Extract Centrifuge2 Centrifugation Extract->Centrifuge2 Evaporate Evaporation Centrifuge2->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter LC HPLC Separation Filter->LC MS Mass Spectrometry (MRM Detection) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway cluster_precursor Precursor Ion Precursor This compound [M+H]+ = 644.4 Fragment1 Loss of Ile/Leu (m/z 531.3) Precursor->Fragment1 CID Fragment2 Loss of Pro (m/z 547.3) Precursor->Fragment2 CID Fragment3 Loss of Phe (m/z 497.3) Precursor->Fragment3 CID Fragment4 Internal Fragments Precursor->Fragment4 CID

Caption: Proposed fragmentation of this compound in the mass spectrometer.

Conclusion

This application note provides a detailed and comprehensive protocol for the development of a sensitive and selective LC-MS/MS method for the quantification of this compound. The described sample preparation, chromatographic separation, and mass spectrometric conditions serve as a robust starting point for researchers. Method validation, including the assessment of linearity, accuracy, precision, and matrix effects, should be performed according to established guidelines to ensure data quality and reliability. This method will be a valuable tool for advancing the understanding of this compound's pharmacological and pharmacokinetic profiles.

Troubleshooting & Optimization

Technical Support Center: Optimization of Goshuyuamide I Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: As of November 2025, a detailed, peer-reviewed total synthesis of Goshuyuamide I has not been published in publicly accessible scientific literature. Therefore, this technical support center provides guidance based on established principles of cyclic peptide synthesis and troubleshooting common issues encountered during the synthesis of analogous compounds. The protocols and data presented are illustrative and should be adapted based on experimental observations once a synthetic route is established.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges anticipated in the synthesis of this compound?

A1: Based on its putative structure as a cyclic hexapeptide likely containing non-proteinogenic amino acids, the primary challenges are expected to be:

  • Low Cyclization Yield: Head-to-tail cyclization of linear peptides can be inefficient due to competing intermolecular reactions (dimerization, oligomerization) and conformational constraints of the peptide backbone.

  • Epimerization/Racemization: The activation of the C-terminal carboxylic acid during cyclization can lead to loss of stereochemical integrity, particularly at the C-terminal amino acid residue.

  • Poor Solubility: The protected linear peptide precursor may exhibit poor solubility in common organic solvents, complicating the cyclization step.

  • Side Reactions: Reactive side chains of constituent amino acids may lead to undesired byproducts if not appropriately protected.

Q2: Which synthetic strategy is recommended for this compound? Solid-phase or solution-phase?

A2: A combination of Solid-Phase Peptide Synthesis (SPPS) for the linear precursor followed by a solution-phase cyclization is a common and effective strategy for cyclic peptides.[1]

  • SPPS allows for efficient and purified synthesis of the linear peptide with simplified purification at each step.

  • Solution-phase cyclization provides the flexibility to screen various conditions (concentration, temperature, reagents) to optimize the yield of the desired cyclic product.

Q3: What analytical techniques are crucial for monitoring the synthesis and characterizing this compound?

A3: A suite of analytical techniques is essential:

  • High-Performance Liquid Chromatography (HPLC): To monitor reaction progress, assess purity, and purify both the linear precursor and the final cyclic product.

  • Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR are indispensable for structural elucidation and confirming the connectivity and stereochemistry of the final product.

Troubleshooting Guides

Issue 1: Low Yield of Cyclic Product During Macrolactamization
Potential Cause Troubleshooting Steps Rationale
High Concentration Perform the cyclization under high dilution conditions (0.1 - 1 mM). Use a syringe pump for slow addition of the linear peptide to the reaction mixture.Favors intramolecular cyclization over intermolecular oligomerization.[1]
Inefficient Coupling Reagent Screen a variety of coupling reagents. Common choices include HATU, HBTU, PyBOP, and DPPA. Consider the use of additives like HOAt or Oxyma Pure to enhance coupling efficiency and suppress racemization.[1]Different reagents have varying efficiencies depending on the peptide sequence. Additives can accelerate the desired reaction and minimize side reactions.
Unfavorable Peptide Conformation Introduce a "turn-inducing" residue (e.g., Proline, Glycine) into the linear precursor if the native structure allows, to pre-organize the peptide for cyclization.A favorable conformation brings the N- and C-termini into proximity, increasing the rate of the intramolecular reaction.
Solvent Effects Screen different solvents. Dichloromethane (DCM), Dimethylformamide (DMF), and acetonitrile (ACN) are common choices. Solvent choice can significantly impact peptide conformation and solubility.The optimal solvent will solubilize the peptide in a conformation amenable to cyclization.
Issue 2: Presence of Epimers/Diastereomers in the Final Product
Potential Cause Troubleshooting Steps Rationale
Racemization during Cyclization Lower the reaction temperature. Use coupling reagents known for low racemization potential (e.g., COMU, T3P). Ensure the use of racemization-suppressing additives like HOAt or Oxyma Pure.[1]Activation of the C-terminal carboxyl group can lead to the formation of an oxazolone intermediate, which is prone to racemization. Milder conditions and specific additives can prevent this.
Base-catalyzed Epimerization Use a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum necessary amount of base.Strong or unhindered bases can promote epimerization at the α-carbon of amino acid residues.

Experimental Protocols (Illustrative)

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol is a general guideline and assumes the use of Fmoc-based chemistry on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOAt (4 eq.) in DMF with DIPEA (8 eq.) for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage from Resin: After synthesis of the linear peptide, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude linear peptide by reverse-phase HPLC.

Protocol 2: Solution-Phase Macrolactamization
  • Dissolution: Dissolve the purified linear peptide in a suitable solvent (e.g., DCM/DMF mixture) to a concentration of 0.1-1 mM.

  • Addition of Reagents: Add the coupling reagent (e.g., HATU, 4 eq.) and a non-nucleophilic base (e.g., DIPEA, 8 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by HPLC-MS.

  • Work-up: Quench the reaction, remove the solvent under reduced pressure.

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

Data Presentation

Table 1: Illustrative Cyclization Conditions and Yields for a Model Hexapeptide
Entry Coupling Reagent Additive Base Solvent Concentration (mM) Yield (%)
1HBTUHOBtDIPEADMF1.015
2HATUHOAtDIPEADMF1.025
3PyBOPNoneCollidineDCM0.535
4DPPANoneK₂HPO₄DMF0.145

Note: This data is hypothetical and serves as an example for systematic optimization.

Visualizations

Goshuyuamide_I_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification1 Purification cluster_Cyclization Solution-Phase Cyclization cluster_Purification2 Final Purification cluster_Analysis Characterization Resin Resin Deprotection Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Washing->Repeat Cleavage Cleavage Repeat->Cleavage Final Step Crude_Linear_Peptide Crude Linear Peptide Cleavage->Crude_Linear_Peptide HPLC1 RP-HPLC Crude_Linear_Peptide->HPLC1 Purified_Linear_Peptide Purified Linear Peptide HPLC1->Purified_Linear_Peptide Cyclization_Reaction Macrolactamization (High Dilution) Purified_Linear_Peptide->Cyclization_Reaction Crude_Cyclic_Peptide Crude Cyclic Peptide Cyclization_Reaction->Crude_Cyclic_Peptide HPLC2 RP-HPLC Crude_Cyclic_Peptide->HPLC2 Pure_Goshuyuamide_I Pure this compound HPLC2->Pure_Goshuyuamide_I Analysis MS, NMR Pure_Goshuyuamide_I->Analysis

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Cyclization Yield Concentration High Concentration? Start->Concentration Coupling Inefficient Coupling? Concentration->Coupling No Solution1 Use High Dilution / Syringe Pump Concentration->Solution1 Yes Conformation Unfavorable Conformation? Coupling->Conformation No Solution2 Screen Coupling Reagents & Additives Coupling->Solution2 Yes Solution3 Incorporate Turn-Inducing Residues Conformation->Solution3 Yes

Caption: Troubleshooting logic for low cyclization yield.

References

Technical Support Center: Enhancing the Solubility of Goshuyuamide I

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Goshuyuamide I. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation with this compound and other poorly soluble peptide-like compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in aqueous buffers. What is the first step?

A1: The initial and most critical step is to assess the polarity of this compound. Based on its name, it is likely a peptide or contains significant amide functionalities. For peptide-like compounds, solubility is heavily influenced by their amino acid composition and overall charge. Start by attempting to dissolve a small amount of the compound in different solvents of varying polarities. It is recommended to test solubility in a small aliquot rather than using the entire sample.

Q2: How does pH affect the solubility of this compound?

A2: The pH of the solution is a critical factor for compounds with ionizable groups, which is common for peptides. The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero, and increases as the pH moves away from the pI. If this compound has acidic residues (e.g., aspartic acid, glutamic acid), its solubility will likely increase in basic buffers. Conversely, if it contains basic residues (e.g., lysine, arginine, histidine), acidic conditions should enhance solubility.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, for highly hydrophobic compounds, organic solvents can be effective. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN) are commonly used.[1] It is advisable to first dissolve the compound in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration while vortexing.[2] Be cautious, as high concentrations of organic solvents can be toxic to cells and may interfere with biological assays.[2]

Q4: Are there any physical methods to improve the dissolution of this compound?

A4: Several physical methods can aid in dissolution. Sonication can help break down aggregates and increase the surface area of the compound exposed to the solvent.[2] Gentle heating (e.g., up to 40°C) can also increase solubility, but this should be done with care to avoid degradation of the compound.[3] Always centrifuge your final solution to pellet any undissolved material before use in experiments.[2][3]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: this compound precipitates out of solution upon addition of aqueous buffer.
Possible Cause Suggested Solution
Isoelectric Point Precipitation The pH of the buffer is near the isoelectric point (pI) of this compound. Adjust the pH of the buffer. For acidic compounds, use a basic buffer (pH > 8). For basic compounds, use an acidic buffer (pH < 6).
High Hydrophobicity This compound is a highly hydrophobic molecule. Use a co-solvent approach. Dissolve the compound in a minimal amount of an organic solvent like DMSO or DMF before adding the aqueous buffer.
Aggregation The compound may be forming aggregates. Try sonication to break up aggregates. The addition of denaturing agents like 6M urea or 6M guanidine-HCl can also be considered, but their compatibility with downstream applications must be verified.[1]
Solvent Polarity Mismatch The polarity of the final solution is not suitable. Experiment with different co-solvents or a mixture of solvents to find the optimal polarity for solubility.

Data Presentation

The following tables summarize qualitative solubility expectations for a generic peptide-like compound like this compound. Note: These are general guidelines and experimental verification is essential.

Table 1: Qualitative Solubility in Common Solvents

SolventExpected Solubility for a Hydrophobic PeptideExpected Solubility for a Hydrophilic Peptide
WaterLowHigh
PBS (pH 7.4)Low to ModerateHigh
DMSOHighModerate to High
DMFHighModerate to High
AcetonitrileModerateLow to Moderate
EthanolLow to ModerateLow to Moderate

Table 2: Effect of pH on the Solubility of Charged Peptides

Peptide TypeAcidic Buffer (pH 4-6)Neutral Buffer (pH 7.0-7.4)Basic Buffer (pH 8-10)
Acidic Peptide (Net negative charge)LowModerateHigh
Basic Peptide (Net positive charge)HighModerateLow
Neutral Peptide (Net zero charge)ModerateLowModerate

Experimental Protocols

Protocol 1: Solubility Testing using pH Adjustment
  • Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in sterile, deionized water if possible. If not, use a minimal amount of DMSO.

  • Prepare a series of buffers with varying pH values (e.g., pH 4, 6, 7.4, 8, 10).

  • Add a small aliquot of the this compound stock solution to each buffer to achieve the final desired concentration.

  • Vortex each solution for 30 seconds.

  • Visually inspect for precipitation.

  • If precipitation occurs, sonicate the sample for 5-10 minutes.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully collect the supernatant for use in your experiments.

Protocol 2: Co-Solvent Dilution Method
  • Weigh a small, precise amount of this compound.

  • Add the smallest possible volume of 100% DMSO to completely dissolve the compound.

  • While vortexing the desired aqueous buffer (e.g., PBS), slowly add the this compound/DMSO solution dropwise until the final desired concentration is reached.

  • If the solution becomes cloudy, it indicates that the solubility limit has been exceeded.[3]

  • For cell-based assays, ensure the final concentration of DMSO is non-toxic (typically <0.5%).

Visualizations

The following diagrams illustrate the troubleshooting workflow and a general experimental procedure for enhancing the solubility of this compound.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: this compound Insoluble q_hydrophobic Is the compound predicted to be hydrophobic? start->q_hydrophobic dissolve_dmso Attempt dissolution in minimal DMSO/DMF q_hydrophobic->dissolve_dmso Yes q_charge Determine predicted charge of compound q_hydrophobic->q_charge No/Unsure slow_dilution Slowly dilute with aqueous buffer dissolve_dmso->slow_dilution q_soluble_dmso Soluble? slow_dilution->q_soluble_dmso success Success: Use solution q_soluble_dmso->success Yes try_ph Test solubility at different pHs q_soluble_dmso->try_ph No q_soluble_ph Soluble? try_ph->q_soluble_ph q_charge->try_ph Neutral acidic_buffer Use acidic buffer (pH < pI) q_charge->acidic_buffer Positive basic_buffer Use basic buffer (pH > pI) q_charge->basic_buffer Negative acidic_buffer->q_soluble_ph basic_buffer->q_soluble_ph q_soluble_ph->success Yes consider_other Consider other methods (sonication, heating, etc.) q_soluble_ph->consider_other No

Caption: Troubleshooting workflow for this compound solubility.

G cluster_1 Experimental Workflow for Solubility Enhancement start Start: Weigh this compound solubility_test Perform small-scale solubility tests (Water, Buffers, Organic Solvents) start->solubility_test select_solvent Select optimal solvent/buffer system solubility_test->select_solvent dissolve Dissolve bulk compound in selected solvent select_solvent->dissolve physical_methods Apply physical methods if needed (Sonication, Gentle Heating) dissolve->physical_methods centrifuge Centrifuge to remove insoluble material physical_methods->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant end End: Soluble this compound for experiments collect_supernatant->end

Caption: Experimental workflow for solubility enhancement.

References

Goshuyuamide I stability in different solvents and buffers

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides and FAQs

This section addresses common issues researchers may encounter when studying the stability of a novel compound like Goshuyuamide I.

Question: My compound appears to be degrading in my chosen solvent even before starting the stability study. What should I do?

Answer:

  • Initial Solubility and Stability Screening: It is crucial to perform a preliminary screening with a small amount of the compound in various solvents. This helps in selecting a solvent where the compound is not only soluble but also stable for the intended duration of the experiment.

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents if the compound is sensitive to moisture. Trace amounts of water or acidic/basic impurities can catalyze degradation.

  • Light and Temperature Sensitivity: Protect the solution from light by using amber vials and control the temperature. Some compounds are labile under ambient light or temperature.

  • Immediate Analysis: Analyze a freshly prepared solution by a suitable analytical method (e.g., HPLC, LC-MS) to establish a baseline (t=0) and confirm the initial integrity of the compound.

Question: I am observing significant variability in my stability data points. What could be the cause?

Answer:

  • Inconsistent Sample Preparation: Ensure that stock solutions and dilutions are prepared accurately and consistently. Use calibrated pipettes and balances.

  • Temperature Fluctuations: Maintain a constant and accurately controlled temperature throughout the study. Use calibrated incubators or water baths.

  • Evaporation of Solvent: Ensure that sample vials are tightly sealed to prevent solvent evaporation, which would concentrate the sample and lead to inaccurate results.

  • Analytical Method Variability: Validate your analytical method for reproducibility. Run system suitability tests before each analytical run to ensure the instrument is performing correctly.

Question: My compound seems to be crashing out of solution during the stability study in a buffer. How can I address this?

Answer:

  • Solubility in Buffer: The solubility of a compound can be highly dependent on the pH and ionic strength of the buffer. Determine the solubility of your compound in the chosen buffer at the intended concentration and temperature before initiating the stability study.

  • Co-solvents: If the solubility is low, consider using a co-solvent (e.g., a small percentage of DMSO, ethanol, or acetonitrile) in the buffer. However, be aware that the co-solvent itself can affect the stability of the compound.

  • pH Shift: Monitor the pH of the buffer throughout the experiment, as it might change over time, affecting the solubility.

  • Compound Degradation: Precipitation could also be a result of the formation of a less soluble degradation product.

Data on this compound Stability (Hypothetical)

The following tables present hypothetical stability data for a compound with a secondary amide structure, illustrating how results from a stability study might be presented.

Table 1: Hypothetical Stability of this compound in Different Organic Solvents at 25°C

SolventTime (hours)Remaining Compound (%)Appearance
Acetonitrile0100.0Clear, colorless
2499.8Clear, colorless
4899.5Clear, colorless
7299.2Clear, colorless
Methanol0100.0Clear, colorless
2498.5Clear, colorless
4897.1Clear, colorless
7295.8Clear, colorless
Dimethyl Sulfoxide (DMSO)0100.0Clear, colorless
2499.9Clear, colorless
4899.7Clear, colorless
7299.6Clear, colorless
Dichloromethane (DCM)0100.0Clear, colorless
2490.2Slight yellow tint
4882.5Yellow tint
7275.1Yellow solution

Table 2: Hypothetical Stability of this compound in Different Buffers at 37°C

Buffer System (pH)Time (hours)Remaining Compound (%)pH at t=x
Phosphate Buffer (pH 5.0)0100.05.0
2495.35.0
4891.25.1
7287.55.1
Phosphate Buffer (pH 7.4)0100.07.4
2499.17.4
4898.27.4
7297.57.3
Carbonate Buffer (pH 9.0)0100.09.0
2488.68.9
4879.88.9
7271.48.8

Experimental Protocols

Protocol 1: Stability Study of this compound in Organic Solvents

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a Class A volumetric flask using the selected high-purity solvent (e.g., Acetonitrile).

  • Sample Preparation: Aliquot the stock solution into amber glass HPLC vials.

  • Incubation: Store the vials at the desired temperature (e.g., 25°C) in a calibrated incubator.

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from the incubator.

  • Analysis: Immediately analyze the sample by a validated stability-indicating HPLC method. The initial time point (t=0) serves as the 100% reference.

  • Data Recording: Record the percentage of the remaining this compound, and note any changes in the appearance of the solution.

Protocol 2: Stability Study of this compound in Aqueous Buffers

  • Buffer Preparation: Prepare the desired buffers (e.g., phosphate buffer at pH 5.0 and 7.4, carbonate buffer at pH 9.0) using high-purity water and analytical grade reagents. Verify the pH with a calibrated pH meter.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO) to ensure solubility in the aqueous buffer.

  • Sample Preparation: Spike the pre-warmed buffer solutions with the stock solution to achieve the final desired concentration of this compound. The final concentration of the co-solvent should be kept low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Aliquot the solutions into amber glass vials and incubate at the desired temperature (e.g., 37°C).

  • Time Points and Analysis: At specified time points, withdraw a sample, quench any reaction if necessary (e.g., by adding an equal volume of cold acetonitrile), and analyze by HPLC.

  • pH Monitoring: At each time point, measure and record the pH of the buffer solution.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis at Time Points (e.g., 0, 24, 48, 72h) cluster_results 4. Results Compound This compound Stock Solution (1 mg/mL in selected solvent/buffer) Aliquots Aliquot into amber vials Compound->Aliquots Incubate Incubate at controlled temperature (e.g., 25°C or 37°C) Aliquots->Incubate Sampling Withdraw samples Incubate->Sampling At each time point HPLC HPLC Analysis (Stability-indicating method) Sampling->HPLC Data Data Collection (% Remaining, Appearance, pH) HPLC->Data Degradation Determine Degradation Rate Data->Degradation HalfLife Calculate Half-life (t½) Degradation->HalfLife

Caption: Experimental workflow for assessing the stability of this compound.

Factors_Affecting_Amide_Stability cluster_Chemical Chemical Factors cluster_Physical Physical Factors Amide Amide Stability (e.g., this compound) pH pH of Solution Amide->pH Solvent Solvent Polarity (Protic vs. Aprotic) Amide->Solvent Impurities Presence of Catalytic Impurities (Acids, Bases, Metal Ions) Amide->Impurities Temperature Temperature Amide->Temperature Light Exposure to Light (UV/Vis) Amide->Light

Caption: Key factors influencing the stability of amide-containing compounds.

Troubleshooting Goshuyuamide I purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of Goshuyuamide I. As an alkaloid, its purification shares common principles with other compounds in this class, though specific optimization is often necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for purifying alkaloids like this compound?

A1: The most prevalent methods for alkaloid purification include:

  • Column Chromatography: Often used for initial, large-scale purification. Common stationary phases include silica gel, alumina, and macroporous resins.

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and is suitable for final purification steps and analysis.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that avoids solid supports, preventing irreversible adsorption of the sample. This method is particularly advantageous for alkaloids.

  • Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge and is effective for basic compounds like alkaloids.

Q2: I am seeing very low yield of this compound after silica gel column chromatography. What could be the cause?

A2: Low recovery of alkaloids from silica gel columns is a common issue and can be attributed to:

  • Irreversible Adsorption: Alkaloids, being basic, can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible binding.

  • Improper Solvent System: The polarity of the elution solvent may not be optimal to desorb the compound from the stationary phase.

  • Sample Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive alkaloids.

To mitigate this, consider adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to reduce tailing and improve recovery. Alternatively, using a different stationary phase like alumina or a polymer-based resin can be beneficial.

Q3: My this compound peak is showing significant tailing in HPLC. How can I improve the peak shape?

A3: Peak tailing for basic compounds like this compound in HPLC is often due to strong interactions with residual silanol groups on C18 columns. Here are some strategies to improve peak shape:

  • Use a base-deactivated column: These columns have been treated to reduce the number of accessible silanol groups.

  • Add a basic modifier to the mobile phase: A small concentration (e.g., 0.1%) of triethylamine or diethylamine can compete with your analyte for binding to the active sites.

  • Work at a different pH: Adjusting the mobile phase pH can alter the ionization state of this compound and the silica surface, which can improve peak shape. For basic compounds, a mid-range pH (e.g., 7-8) or a very low pH (e.g., 2-3) can be effective.

  • Use an ion-pairing reagent: Reagents like trifluoroacetic acid (TFA) can be added to the mobile phase to form a neutral ion pair with the protonated alkaloid, which can lead to sharper peaks.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No this compound detected in eluent Strong irreversible adsorption to the stationary phase. - For silica gel, add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase.- Switch to a less acidic stationary phase like alumina or a polymeric resin.- Consider HSCCC to eliminate solid support interactions.
Incorrect mobile phase composition. - Increase the polarity of the mobile phase gradually.- Perform a gradient elution to cover a wider polarity range.
Poor separation from other impurities Inappropriate stationary phase. - If using reverse-phase HPLC, try a different column chemistry (e.g., phenyl-hexyl, cyano).- For column chromatography, consider a different adsorbent with different selectivity (e.g., alumina, Sephadex LH-20).
Mobile phase not optimized. - Alter the solvent ratios in your mobile phase.- For HPLC, try different organic modifiers (e.g., acetonitrile vs. methanol).- Adjust the pH of the mobile phase to change the selectivity.
Column clogging or high backpressure Particulates in the sample or mobile phase. - Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.
Sample precipitation on the column. - Ensure the sample is fully dissolved in the initial mobile phase.- Reduce the sample concentration.
Sample is too viscous. - Dilute the sample with the mobile phase.
Inconsistent retention times Changes in mobile phase composition. - Prepare fresh mobile phase daily and ensure accurate mixing.- Use a buffered mobile phase to maintain a constant pH.
Fluctuations in temperature. - Use a column oven to maintain a constant temperature.
Column degradation. - Use a guard column to protect the analytical column.- Flush the column with an appropriate solvent after each run.

Experimental Protocols

General Protocol for this compound Purification by Flash Column Chromatography

This protocol provides a general starting point. Optimization will be required.

  • Stationary Phase Selection and Packing:

    • Choose a suitable stationary phase (e.g., silica gel 60, 230-400 mesh).

    • Prepare a slurry of the silica gel in the initial, low-polarity mobile phase.

    • Carefully pack the column, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.

  • Sample Preparation and Loading:

    • Dissolve the crude extract containing this compound in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol). A typical gradient might be:

      • Hexane:Ethyl Acetate (9:1) -> (1:1) -> (0:1)

      • Ethyl Acetate -> Ethyl Acetate:Methanol (9:1)

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the pure fractions containing the target compound.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Illustrative HPLC Parameters for this compound Analysis
ParameterCondition 1 (Reversed-Phase)Condition 2 (Reversed-Phase with Modifier)
Column C18, 4.6 x 250 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10-90% B over 20 min10-90% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Expected Result Broad, tailing peak for this compoundSharper, more symmetrical peak

Visualizations

Goshuyuamide_I_Purification_Workflow cluster_extraction Initial Extraction cluster_purification Chromatographic Purification cluster_analysis Analysis and Final Product raw_material Plant Material crude_extract Crude this compound Extract raw_material->crude_extract Solvent Extraction column_chrom Flash Column Chromatography (e.g., Silica Gel) crude_extract->column_chrom Initial Separation hsccc HSCCC (Optional) crude_extract->hsccc Alternative Initial Purification fraction_analysis TLC/HPLC Analysis of Fractions column_chrom->fraction_analysis hplc Preparative HPLC (e.g., C18 Column) pure_compound Pure this compound hplc->pure_compound hsccc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling pooling->hplc Further Purification

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues start Poor Purification Result low_yield Is the yield low? start->low_yield low_purity Is the purity low? start->low_purity adsorption Irreversible Adsorption? low_yield->adsorption add_modifier Add basic modifier to mobile phase adsorption->add_modifier Yes change_stationary Change stationary phase (e.g., Alumina, HSCCC) adsorption->change_stationary Yes adsorption->low_purity No peak_shape Poor Peak Shape (Tailing)? low_purity->peak_shape optimize_mobile Optimize mobile phase (gradient, pH) peak_shape->optimize_mobile No use_additive Use mobile phase additive (e.g., TFA) peak_shape->use_additive Yes change_column Change column chemistry optimize_mobile->change_column

Caption: Decision tree for troubleshooting this compound purification.

Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the off-target effects of small molecules in experimental assays. Given the limited specific information available for Goshuyuamide I, this guide offers a robust framework for understanding and mitigating off-target effects applicable to a wide range of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments?

Q2: What are the common causes of off-target effects?

A2: Several factors can contribute to off-target effects:

  • Structural Similarity: Small molecules can bind to structurally related proteins or conserved domains, such as the ATP-binding pocket in kinases.[1]

  • Compound Promiscuity: Some chemical scaffolds have a natural tendency to interact with multiple proteins.[1]

  • High Compound Concentration: Using concentrations significantly above the compound's affinity for its intended target increases the likelihood of binding to lower-affinity off-target sites.[1]

  • Cellular Context: The relative expression levels of the on-target and potential off-target proteins within a specific cell type can influence the observed effects.[1]

Q3: How can I proactively assess the potential for off-target effects with my compound?

A3: A combination of computational and experimental approaches can be used:

  • In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of the compound and its similarity to molecules with known targets.[2][3][4]

  • Screening against Off-Target Panels: Testing the compound against panels of related proteins (e.g., a kinase panel for a kinase inhibitor) can identify potential off-target binding.[2][5]

  • Phenotypic Screening: Comparing the cellular phenotype induced by the compound to that of other known inhibitors of the same target or to genetic perturbations (e.g., siRNA, CRISPR) can provide evidence for on-target effects.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Unexpected Phenotypic Results

You observe a cellular phenotype with your small molecule, but you are unsure if it is a result of on-target activity or an off-target interaction.

Troubleshooting Steps:

  • Perform a Dose-Response Analysis: A classic pharmacological approach is to determine if the potency of the compound in eliciting the phenotype correlates with its potency for inhibiting the intended target.[1]

  • Use a Structurally Unrelated Inhibitor: If an inhibitor with a different chemical scaffold that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[1]

  • Rescue Experiment: If possible, overexpressing the target protein might rescue the phenotypic effect, indicating an on-target mechanism.

  • Target Engagement Assays: Directly measure the binding of the compound to its intended target in the cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Your compound is potent in a biochemical assay (e.g., purified enzyme inhibition) but shows weak or no activity in a cell-based assay.

Troubleshooting Steps:

  • Assess Cell Permeability: The compound may have poor membrane permeability. This can be evaluated using computational predictions or experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Investigate Cellular Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Co-incubation with known efflux pump inhibitors can help diagnose this issue.

  • Metabolic Instability: The compound may be rapidly metabolized within the cell. Liquid chromatography-mass spectrometry (LC-MS) analysis of cell lysates after compound treatment can identify metabolic products.

  • Optimize Assay Conditions: High protein concentrations or the presence of competing substrates in the cellular assay might require higher compound concentrations to observe an effect.

Data Presentation

Table 1: Example Data for On-Target vs. Off-Target Activity

TargetIC50 (nM)Assay Type
Primary Target X 15 Biochemical (Enzyme)
Off-Target Y250Biochemical (Enzyme)
Off-Target Z>10,000Biochemical (Binding)

Table 2: Cellular Assay Potency Comparison

AssayEC50 (nM)
Cell Proliferation 50
Apoptosis Induction800
Cytotoxicity>25,000

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment.

Methodology:

  • Cell Treatment: Treat cultured cells with the small molecule inhibitor or a vehicle control for a defined period.

  • Heating: Heat the cell suspensions at various temperatures to induce protein denaturation and aggregation.

  • Lysis: Lyse the cells to release soluble proteins.

  • Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein quantification methods. Ligand-bound proteins are typically more resistant to thermal denaturation.

Kinobeads Assay for Off-Target Profiling

This affinity chromatography-based method is used to identify kinase off-targets.

Methodology:

  • Lysate Preparation: Prepare a native cell lysate to maintain kinase activity.

  • Compound Incubation: Incubate the lysate with a range of concentrations of the test compound.

  • Affinity Purification: Add Kinobeads (immobilized broad-spectrum kinase inhibitors) to the lysate to capture kinases that are not inhibited by the test compound.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.

  • Mass Spectrometry: Identify and quantify the eluted kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_validation Validation biochem Biochemical Assay (e.g., Enzyme Inhibition) phenotype Phenotypic Assay (e.g., Proliferation) biochem->phenotype Potency Correlation binding Binding Assay (e.g., SPR, ITC) target_engagement Target Engagement (e.g., CETSA) phenotype->target_engagement rescue Rescue Experiment phenotype->rescue unrelated_inhibitor Structurally Unrelated Inhibitor phenotype->unrelated_inhibitor off_target_profiling Off-Target Profiling (e.g., Kinobeads) target_engagement->off_target_profiling

Caption: Experimental workflow for mitigating off-target effects.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Primary Target (Kinase 1) Receptor->Kinase1 Kinase2 Off-Target (Kinase 2) Receptor->Kinase2 Substrate1 Substrate 1 Kinase1->Substrate1 Substrate2 Substrate 2 Kinase2->Substrate2 Response1 On-Target Response Substrate1->Response1 Response2 Off-Target Response Substrate2->Response2 inhibitor Small Molecule Inhibitor inhibitor->Kinase1 inhibitor->Kinase2

Caption: On-target vs. off-target signaling pathways.

References

Optimizing Goshuyuamide I dosage and administration route

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Comprehensive experimental data for Goshuyuamide I, including optimized dosage, administration routes, detailed pharmacokinetics, and established signaling pathways, is not available in the public domain at this time. The following troubleshooting guides and FAQs are based on general principles for novel compound research and may not be specific to this compound. Researchers are advised to conduct thorough dose-finding and pharmacokinetic studies for their specific experimental models.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the recommended starting dose for this compound in a new in vivo model? Currently, there is no established recommended starting dose for this compound. It is crucial to perform a dose-response study to determine the optimal concentration for your specific model and experimental endpoint. Start with a low dose and escalate gradually while monitoring for efficacy and toxicity.
Which administration route is optimal for this compound? The optimal administration route for this compound has not been determined. The choice of administration (e.g., intravenous, intraperitoneal, oral) will depend on the compound's physicochemical properties, the target tissue, and the desired pharmacokinetic profile. A comparative study of different administration routes is recommended.
What are the known signaling pathways affected by this compound? The specific signaling pathways modulated by this compound have not yet been elucidated. Researchers should consider performing transcriptomic or proteomic analyses to identify potential molecular targets and pathways.
Are there any known stability issues with this compound in solution? The stability of this compound in various solvents and storage conditions is not publicly documented. It is advisable to conduct stability studies to ensure the integrity of the compound throughout your experiments.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Action(s)
No observable effect at the tested doses. - Insufficient dosage.- Poor bioavailability via the chosen administration route.- Rapid metabolism or clearance of the compound.- The compound is not active in the chosen model.- Perform a dose-escalation study to test higher concentrations.- Evaluate alternative administration routes.- Conduct pharmacokinetic studies to determine the compound's half-life and exposure.- Confirm the activity of this compound in a relevant in vitro assay before proceeding with further in vivo experiments.
High variability in experimental results. - Inconsistent formulation or administration of this compound.- Degradation of the compound.- Biological variability within the experimental model.- Ensure consistent and accurate preparation and administration of the dosing solution.- Assess the stability of this compound under your experimental conditions.- Increase the sample size to account for biological variability.
Observed toxicity or adverse effects. - The administered dose is too high.- Off-target effects of the compound.- The vehicle used for administration is causing toxicity.- Reduce the dosage.- Perform a toxicity study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess the effects of the vehicle.

Experimental Protocols

As no specific experimental data for this compound is available, detailed protocols cannot be provided. Researchers should adapt standard protocols for dose-finding studies, pharmacokinetic analysis, and signaling pathway investigations.

Visualizations

Due to the lack of information on the signaling pathways of this compound, a diagram cannot be generated at this time. The following is a generalized workflow for optimizing the dosage and administration of a novel compound like this compound.

GoshuyuamideI_Optimization_Workflow cluster_preclinical Preclinical Optimization A In Vitro Activity Confirmation B Dose-Response Study A->B Determine IC50/EC50 C Administration Route Comparison B->C Select effective dose range D Pharmacokinetic (PK) Profiling C->D Identify optimal route E Efficacy and Toxicity Assessment D->E Correlate exposure with effect F Optimized Regimen E->F Establish therapeutic window

Caption: A generalized experimental workflow for optimizing the dosage and administration route of a novel compound.

Technical Support Center: Large-Scale Synthesis of Complex Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Goshuyuamide I" did not yield specific scientific literature regarding its structure or synthesis. Therefore, this technical support center has been created to address the challenges in the large-scale synthesis of a representative complex cyclic heptapeptide, hereafter referred to as Cyclopeptide X . The challenges and solutions presented are based on established difficulties in the synthesis of similar complex, natural product-derived cyclic peptides and are intended to serve as a practical guide for researchers in this field.

Cyclopeptide X: A Representative Challenging Target

For the context of this guide, we will consider Cyclopeptide X to be a cyclic heptapeptide containing several features known to complicate synthesis:

  • N-methylated amino acids: These residues can hinder coupling reactions due to steric bulk.

  • Hindered non-proteinogenic amino acids: The synthesis of these building blocks can be complex and their incorporation into the peptide chain challenging.

  • An easily epimerizable residue: Maintaining stereochemical integrity at this position is critical.

  • A large, hydrophobic segment: This can lead to aggregation and solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the large-scale synthesis of complex cyclic peptides like Cyclopeptide X?

A1: The primary challenges can be categorized as follows:

  • Synthesis of non-canonical amino acid building blocks: Preparing large quantities of custom amino acids with high purity can be a significant bottleneck.

  • Low yields in peptide coupling steps: Steric hindrance from N-methylated or bulky amino acids can lead to incomplete reactions.

  • Epimerization: Racemization of chiral centers, particularly during activation and coupling of amino acids, can be a major issue, leading to difficult-to-separate diastereomers.

  • Aggregation of the linear peptide precursor: The presence of hydrophobic residues can cause the peptide chain to aggregate, making it unavailable for subsequent reactions.

  • Difficult macrocyclization: The ring-closing step is often low-yielding due to competing oligomerization reactions and conformational constraints of the linear precursor.

  • Purification of the final product: The crude product is often a complex mixture of the desired cyclic peptide, unreacted linear precursor, oligomers, and diastereomers, making purification by chromatography challenging.

Q2: How can I improve the yield of peptide coupling reactions involving hindered amino acids?

A2: To improve coupling yields with sterically hindered residues, consider the following:

  • Choice of coupling reagent: More potent coupling reagents are often required. See Table 1 for a comparison.

  • Reaction conditions: Increased temperature and longer reaction times may be necessary, but this also increases the risk of epimerization. Careful optimization is key.

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields for difficult couplings.

  • Use of pseudoprolines: Incorporating dipeptide building blocks containing a pseudoproline can disrupt aggregation and improve coupling efficiency.

Q3: What are the best strategies to minimize epimerization during synthesis?

A3: Minimizing epimerization is crucial for obtaining a pure product. Key strategies include:

  • Use of additives: Additives like ethyl cyanoglyoxylate-2-oxime (Oxyma) or 1-hydroxybenzotriazole (HOBt) can suppress racemization.

  • Careful selection of coupling reagents: Some coupling reagents are more prone to causing racemization than others. Uronium/aminium-based reagents are generally preferred over carbodiimides alone.

  • Control of reaction temperature: Lowering the reaction temperature can reduce the rate of epimerization.

  • Base selection: The choice and amount of base used can significantly impact racemization. Non-nucleophilic bases like diisopropylethylamine (DIPEA) are commonly used, but their concentration should be carefully controlled.

Q4: My linear peptide is aggregating. How can I improve its solubility for the cyclization step?

A4: Aggregation is a common problem with hydrophobic peptides. To address this:

  • Solvent selection: Use more polar or chaotropic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).

  • "Disrupting" residues: The incorporation of backbone-modifying elements like pseudoprolines can break up the secondary structures that lead to aggregation.

  • High dilution: Performing the cyclization at very low concentrations (0.1-1 mM) favors the intramolecular reaction over intermolecular aggregation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in macrolactamization 1. Intermolecular oligomerization. 2. Unfavorable conformation of the linear precursor. 3. Incomplete activation of the C-terminus.1. Perform the reaction under high dilution conditions (0.1-1 mM). 2. Systematically screen different cyclization sites. 3. Use a more potent activating agent (e.g., HATU, HCTU).
Presence of multiple peaks in HPLC after cyclization 1. Diastereomers due to epimerization. 2. Formation of cyclic oligomers (dimers, trimers). 3. Incomplete deprotection of side chains.1. Analyze by LC-MS to identify masses. Confirm epimerization by chiral HPLC or NMR. Re-optimize coupling conditions. 2. Confirm masses by LC-MS. Optimize cyclization concentration. 3. Review deprotection protocols and confirm complete removal of protecting groups before cyclization.
Difficulty in purifying the final cyclic peptide 1. Poor separation of diastereomers. 2. Co-elution with linear precursor or oligomers. 3. Product insolubility.1. Use a high-resolution preparative HPLC column. Screen different solvent systems and gradients. Consider alternative chromatography modes (e.g., normal phase). 2. Optimize the cyclization to minimize byproducts. Employ orthogonal purification techniques like size-exclusion chromatography. 3. Screen for a suitable solvent system for purification and subsequent handling.
Incomplete coupling to an N-methylated amino acid 1. Steric hindrance. 2. Insufficient reactivity of the coupling reagent.1. Use a more powerful coupling reagent (e.g., HATU). 2. Increase reaction temperature and/or time with careful monitoring for epimerization. 3. Consider using microwave-assisted peptide synthesis.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Coupling ReagentAdditiveRelative PotencyRisk of EpimerizationNotes
HBTU HOBtHighModerateCommonly used, but can be problematic for sensitive residues.
HATU HOAtVery HighLow to ModerateGenerally superior for hindered couplings.
HCTU HOBtHighModerateMore cost-effective alternative to HATU.
COMU OxymaVery HighLowExcellent performance, but can be less stable in solution.
DIC/EDC OxymaModerateHigh (without additive)Carbodiimides; epimerization risk is higher without an additive.

Table 2: Representative Yields for Challenging Steps in Complex Cyclopeptide Synthesis

StepTypical Yield Range (%)Key Factors Influencing Yield
Hindered Amino Acid Coupling 50 - 85%Coupling reagent, temperature, reaction time
Solid-Phase Peptide Synthesis (per step) 95 - 99%Resin choice, deprotection efficiency, coupling efficiency
Cleavage from Resin 70 - 95%Cleavage cocktail composition, peptide sequence
Macrolactamization 10 - 50%Concentration, cyclization site, coupling reagent
Final Purification 20 - 60% (of crude)Purity of crude material, chromatographic method

Experimental Protocols

Protocol 1: General Procedure for a Difficult Peptide Coupling on Solid Phase

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • In a separate vessel, pre-activate the incoming Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test. If the reaction is sluggish, consider heating to 40-50°C for 1-2 hours.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Repeat: Proceed to the next deprotection and coupling cycle.

Protocol 2: High-Dilution Macrolactamization in Solution Phase

  • Deprotection: Dissolve the fully protected linear peptide in a suitable solvent (e.g., DCM) and treat with the appropriate deprotecting agent (e.g., TFA for Boc, TBAF for TBDMS) to simultaneously remove the N-terminal and C-terminal protecting groups.

  • Purification of Linear Precursor: Purify the resulting amino-acid by flash chromatography or preparative HPLC to ensure high purity before cyclization.

  • Cyclization Setup:

    • Prepare a solution of the linear precursor in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve a final concentration of ~0.5 mM.

    • In a separate flask, prepare a solution of the coupling reagent (e.g., HATU, 1.5 eq.) and a non-nucleophilic base (e.g., DIPEA, 3 eq.) in the same solvent.

  • Slow Addition: Add the peptide solution to the coupling reagent solution dropwise over a period of 8-12 hours using a syringe pump at room temperature.

  • Reaction: After the addition is complete, allow the reaction to stir for an additional 12-24 hours.

  • Work-up: Quench the reaction, remove the solvent under reduced pressure, and proceed to the deprotection of side-chain protecting groups and final purification.

Visualizations

Synthetic_Workflow cluster_SPPS Solid-Phase Peptide Synthesis A Resin Loading B Iterative Coupling & Deprotection A->B C Cleavage from Resin B->C Full-length peptide D Purification of Linear Peptide C->D E Macrolactamization (High Dilution) D->E Pure linear precursor F Side-Chain Deprotection E->F Crude cyclic peptide G Final Purification (Prep-HPLC) F->G H Cyclopeptide X G->H Pure final product

Caption: Overall workflow for the synthesis of Cyclopeptide X.

Troubleshooting_Tree Start Low Yield in Cyclization Q1 LC-MS shows multiple products? Start->Q1 A1_yes Identify Masses Q1->A1_yes Yes A1_no Low conversion Q1->A1_no No Q2 Masses correspond to oligomers? A1_yes->Q2 Sol2 Use more potent coupling reagent. Change cyclization site. A1_no->Sol2 A2_yes Decrease concentration Q2->A2_yes Yes A2_no Diastereomers present? Q2->A2_no No A2_yes->Sol2 Sol1 Re-optimize coupling/cyclization conditions (lower temp, different reagent) A2_no->Sol1

Caption: Decision tree for troubleshooting low cyclization yields.

Macrolactamization_Pathway Linear {H₂N-...-COOH | Linear Peptide Precursor} Activated {H₂N-...-CO-X | Activated C-terminus} Linear->Activated Coupling Reagent (e.g., HATU) Cyclic {Cyclic Peptide | (-NH-...-CO-)} Activated->Cyclic Intramolecular Attack (High Dilution) Dimer {Dimer | (-NH-...-CO-NH-...-CO-)} Activated->Dimer Intermolecular Attack (High Concentration)

Caption: Competing pathways during macrolactamization.

Technical Support Center: Goshuyuamide I Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding the specific chemical structure, amino acid sequence, and synthesis of Goshuyuamide I is not publicly available in the searched scientific literature and chemical databases. This compound is likely a novel or proprietary compound, and as such, detailed experimental data and potential reaction byproducts have not been disclosed.

The following technical support guide is based on common challenges and byproducts encountered during the synthesis of cyclic peptides, particularly those with hydrophobic residues, which are common characteristics of natural products isolated from sources like Evodia rutaecarpa. This guide provides general troubleshooting advice that may be applicable to the synthesis of this compound and similar cyclic peptides.

Frequently Asked Questions (FAQs)

Q1: My peptide synthesis has a low yield. What are the common causes?

A1: Low yields in solid-phase peptide synthesis (SPPS) can arise from several factors:

  • Incomplete coupling reactions: Steric hindrance from bulky amino acids or peptide aggregation on the resin can prevent complete amide bond formation.

  • Peptide aggregation: Hydrophobic sequences can aggregate, leading to poor solvation and reduced reactivity of the growing peptide chain.[1]

  • Premature cleavage: The linkage to the solid support may be unstable under the reaction conditions, leading to loss of the peptide from the resin.

  • Side reactions: Undesired chemical modifications of amino acid side chains can lead to a heterogeneous mixture of products and reduce the yield of the target peptide.[2][3][4][5]

Q2: I am observing multiple peaks in my HPLC analysis of the crude product. What could these be?

A2: The presence of multiple peaks in the HPLC chromatogram indicates a mixture of the desired product and various byproducts. Common byproducts in cyclic peptide synthesis include:

  • Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling.

  • Racemized products: Epimerization of amino acids during activation can lead to diastereomeric impurities.

  • Cyclic oligomers: Intermolecular cyclization can lead to the formation of cyclic dimers, trimers, etc., especially at high concentrations.

  • Linear peptide: Incomplete cyclization will result in the presence of the linear precursor.

  • Side-chain modification byproducts: Reactions involving the functional groups on amino acid side chains.

Q3: How can I minimize the formation of byproducts during this compound synthesis?

A3: Minimizing byproduct formation requires careful optimization of the synthesis protocol:

  • Choice of coupling reagents: Use of highly efficient and low-racemization coupling reagents like HATU or HCTU is recommended.

  • Reaction conditions: Optimize coupling times, temperature, and solvent to ensure complete reactions and minimize side reactions. Using solvents like NMP instead of DMF can sometimes reduce aggregation.[1]

  • Protecting group strategy: Employ orthogonal protecting groups that can be selectively removed without affecting other parts of the molecule.

  • Cyclization conditions: Perform the on-resin or solution-phase cyclization at high dilution to favor intramolecular cyclization over intermolecular oligomerization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of a cyclic peptide like this compound.

Issue Potential Cause Recommended Solution
Low Cleavage Yield from Resin Incomplete cleavage due to steric hindrance or aggregation.Use a stronger cleavage cocktail (e.g., higher concentration of TFA). Increase cleavage time. Ensure efficient swelling of the resin prior to cleavage.
Presence of a Peak with M+18 in Mass Spectrum Hydrolysis of the cyclic peptide.Ensure anhydrous conditions during synthesis and work-up. Use a scavenger (e.g., triisopropylsilane) during cleavage to prevent water-mediated side reactions.
Broad Peaks in HPLC Peptide aggregation or poor solubility.Optimize the HPLC mobile phase. Use organic modifiers like acetonitrile or isopropanol with additives such as TFA or formic acid to improve solubility and peak shape. For highly hydrophobic peptides, dissolution in a small amount of a strong organic solvent before dilution with the mobile phase may be necessary.
Co-elution of Impurities Similar physicochemical properties of the desired product and byproducts.Employ orthogonal purification techniques. If using reversed-phase HPLC, consider ion-exchange or size-exclusion chromatography as a secondary purification step.
Racemization Detected by Chiral Chromatography Use of strong activating agents or prolonged activation times.Use coupling reagents known for low racemization (e.g., COMU, PyAOP). Minimize the pre-activation time. The addition of an auxiliary nucleophile like HOAt can suppress racemization.

Experimental Protocols

While a specific protocol for this compound cannot be provided, here is a general workflow for the solid-phase synthesis of a cyclic heptapeptide.

General Workflow for Cyclic Heptapeptide Synthesis

Caption: General workflow for solid-phase synthesis of a cyclic peptide.

Key Experimental Steps:
  • Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like DMF or NMP.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and coupled to the deprotected N-terminus.

  • Capping (Optional): Any unreacted amino groups are acetylated with acetic anhydride to prevent the formation of deletion sequences.

  • Final Fmoc Deprotection: After the linear sequence is assembled, the terminal Fmoc group is removed.

  • Selective Side-Chain Deprotection: The protecting groups at the sites of cyclization are selectively removed.

  • On-Resin Cyclization: The cyclization is performed on the solid support, typically using a coupling reagent at high dilution.

  • Cleavage: The cyclic peptide is cleaved from the resin using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Potential Side Reactions in Peptide Synthesis

The following diagram illustrates common side reactions that can occur during SPPS.

side_reactions cluster_main Desired Peptide Chain cluster_byproducts Potential Byproducts Desired_Peptide Target Peptide Racemization Racemized Peptide Deletion Deletion Sequence Side_Chain_Modification Side-Chain Modified Peptide Diketopiperazine Diketopiperazine Formation Peptide_Synthesis Peptide Synthesis (SPPS) Peptide_Synthesis->Desired_Peptide Successful Coupling & Deprotection Peptide_Synthesis->Racemization Epimerization Peptide_Synthesis->Deletion Incomplete Coupling Peptide_Synthesis->Side_Chain_Modification Reactive Side Chains Peptide_Synthesis->Diketopiperazine N-terminal dipeptide cleavage

References

Technical Support Center: Enhancing the Bioavailability of Goshuyuamide I and Other Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies to increase the bioavailability of Goshuyuamide I and other challenging drug candidates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common experimental hurdles.

FAQs: Understanding and Overcoming Bioavailability Challenges

Q1: We have synthesized a new compound, "this compound," but we have no information on its bioavailability. Where do we start?

A1: The first step is to characterize the fundamental physicochemical properties of this compound, specifically its aqueous solubility and intestinal permeability. These two parameters are the primary determinants of oral bioavailability and will guide your formulation and development strategy. You can classify your compound using the Biopharmaceutical Classification System (BCS) based on this data.

Q2: How do we determine the solubility of this compound?

A2: There are several methods to determine the aqueous solubility of a new compound. A common and straightforward method is the shake-flask method for thermodynamic solubility, which is considered the gold standard. For higher throughput screening in early discovery, kinetic solubility assays are often employed.

Q3: Our initial results show this compound has very low aqueous solubility. What does this mean for its bioavailability?

A3: Low aqueous solubility is a significant hurdle for oral drug absorption. If a drug does not dissolve in the gastrointestinal fluids, it cannot be absorbed into the bloodstream, leading to low bioavailability. This would classify this compound as at least a BCS Class II or IV compound, indicating that solubility enhancement will be a critical part of its development.

Q4: What are the options for improving the solubility of a compound like this compound?

A4: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs. These include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1] Techniques include micronization and nanosizing.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.[2][3][4]

  • Lipid-Based Formulations: Incorporating the drug into lipids, oils, or surfactants can improve its solubilization in the gastrointestinal tract.[2][5][6] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[6][7]

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility.[1][6]

Q5: How do we assess the intestinal permeability of this compound?

A5: In vitro models are excellent tools for predicting in vivo intestinal permeability. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. PAMPA is a high-throughput, cell-free assay that predicts passive diffusion, while the Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes, providing a more biologically relevant model that can also assess active transport and efflux.

Q6: this compound shows low permeability in our Caco-2 assay. What are the next steps?

A6: Low permeability (a characteristic of BCS Class III and IV compounds) indicates that the drug does not efficiently cross the intestinal epithelium. Strategies to overcome this include:

  • Permeation Enhancers: Co-administration with substances that temporarily and reversibly open the tight junctions between intestinal cells.

  • Lipid-Based Formulations: These can facilitate drug transport across the intestinal membrane.

  • Prodrugs: Chemical modification of the drug into a more permeable "prodrug" that is converted back to the active form after absorption.

Q7: We have developed a new formulation for this compound. How do we confirm that it improves bioavailability?

A7: The definitive method to assess bioavailability is through an in vivo pharmacokinetic (PK) study in an animal model, such as rats or mice.[8][9][10][11] By comparing the plasma concentration-time profiles of the new formulation administered orally to an intravenous (IV) administration of the drug, you can calculate the absolute bioavailability. Relative bioavailability can be determined by comparing your new formulation to a simpler, unformulated oral suspension.

Troubleshooting Guides

This section provides solutions to common issues encountered during the experimental evaluation of a new drug candidate's bioavailability.

Problem Possible Causes Troubleshooting Steps
Inconsistent solubility results - Compound degradation in the assay medium.- Insufficient equilibration time in the shake-flask method.- Precipitation of the compound from a co-solvent during dilution.- Assess compound stability at the experimental pH and temperature.- Ensure adequate shaking and time (24-72 hours) for equilibrium to be reached.- For kinetic solubility, observe for any immediate precipitation upon addition to the aqueous buffer. Consider using a different co-solvent or a lower starting concentration.
Low permeability in PAMPA but high in Caco-2 - The compound is a substrate for an active uptake transporter present in Caco-2 cells but not in the artificial PAMPA membrane.- This is a positive finding, suggesting active transport contributes to absorption. Further studies with specific transporter inhibitors can confirm this mechanism.
High permeability in PAMPA but low in Caco-2 - The compound is a substrate for an efflux transporter (like P-glycoprotein) in Caco-2 cells, which pumps the drug back into the intestinal lumen.- Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. Consider co-dosing with a known efflux inhibitor to see if permeability increases.
High variability in in vivo pharmacokinetic data - Inconsistent oral dosing (gavage technique).- Food effects influencing absorption.- Stress in the animals affecting gastrointestinal motility.- Ensure proper training and consistency in oral gavage administration.- Fast animals overnight before dosing to minimize food-drug interactions.- Acclimatize animals to the experimental conditions to reduce stress.
New formulation shows poor in vivo-in vitro correlation (IVIVC) - The in vitro dissolution method does not accurately reflect the in vivo dissolution process.- The formulation behaves differently in the complex gastrointestinal environment (e.g., interaction with bile salts, pH changes).- Develop a more biorelevant dissolution medium that mimics the composition of intestinal fluids.- Consider the potential for in vivo precipitation from supersaturated solutions created by amorphous solid dispersions or SEDDS.

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound powder to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 6.5) in a glass vial.

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Centrifuge or filter the suspension to separate the solid from the saturated solution.

  • Quantification: Accurately dilute the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

In Vitro Permeability Assessment (Caco-2 Monolayer Assay)
  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Dosing: Add a solution of this compound (at a known concentration) to the apical (donor) side of the monolayer.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.

  • Quantification: Analyze the concentration of this compound in the receiver samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rats
  • Animal Preparation: Use adult male Sprague-Dawley rats (n=3-5 per group). For the oral group, fast the rats overnight.

  • Dosing:

    • Oral Group: Administer the this compound formulation via oral gavage at a specific dose.

    • Intravenous Group: Administer a solution of this compound in a suitable vehicle via tail vein injection.

  • Blood Sampling: Collect blood samples (e.g., from the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the mean plasma concentration versus time for each group. Calculate key pharmacokinetic parameters such as the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) using non-compartmental analysis software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Data Presentation Tables

Table 1: Physicochemical Properties of this compound

ParameterMethodResultBCS Preliminary Classification
Aqueous Solubility (µg/mL) Shake-Flask (pH 6.5)[Insert experimental value]Low (<100 µg/mL) / High (>100 µg/mL)
Permeability (Papp, cm/s) Caco-2 Monolayer[Insert experimental value]Low (<1 x 10⁻⁶ cm/s) / High (>1 x 10⁻⁶ cm/s)

Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋t (ng*hr/mL)Absolute Bioavailability (F%)
SolutionIV1[Data][Data][Data]100%
SuspensionPO10[Data][Data][Data][Calculate]
Formulation APO10[Data][Data][Data][Calculate]
Formulation BPO10[Data][Data][Data][Calculate]

Visualizations

experimental_workflow cluster_characterization Initial Characterization cluster_bcs BCS Classification cluster_strategy Formulation Strategy cluster_invivo In Vivo Evaluation solubility Solubility Assay bcs Determine BCS Class (I, II, III, or IV) solubility->bcs permeability Permeability Assay permeability->bcs strategy Select Bioavailability Enhancement Strategy bcs->strategy pk_study In Vivo PK Study in Animal Model strategy->pk_study

Caption: Workflow for characterizing and improving the bioavailability of a new chemical entity.

bcs_strategies cluster_bcs_classes BCS Classes cluster_formulation_strategies Primary Formulation Strategies bcs1 Class I High Sol, High Perm perm_enhance Permeability Enhancement (e.g., Permeation Enhancers) bcs2 Class II Low Sol, High Perm sol_enhance Solubility Enhancement (e.g., Solid Dispersion, Nanosizing) bcs2->sol_enhance bcs3 Class III High Sol, Low Perm bcs3->perm_enhance bcs4 Class IV Low Sol, Low Perm both_enhance Combined Strategies (e.g., Lipid Formulations) bcs4->both_enhance

Caption: Relationship between BCS classification and primary bioavailability enhancement strategies.

References

Technical Support Center: Addressing Cytotoxicity of Compounds from Evodia rutaecarpa

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Goshuyuamide I" did not yield specific public data for a compound with this name. Therefore, this technical support center will focus on addressing the cytotoxicity of well-documented compounds isolated from Evodia rutaecarpa (Goshuyu), providing a valuable resource for researchers working with cytotoxic agents from this source. The principles and protocols outlined here are broadly applicable to the study of novel cytotoxic compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected resistance in my cell line to a cytotoxic compound from Evodia rutaecarpa. What could be the reason?

A1: Several factors could contribute to unexpected resistance. Firstly, ensure the compound's purity and stability; degradation can lead to reduced activity. Secondly, cell line identity and passage number are critical. High-passage number cells can exhibit altered phenotypes and drug sensitivities. We recommend using low-passage, authenticated cell lines. Finally, consider the possibility of efflux pump activity in your chosen cell line, which can actively remove the compound from the cell.

Q2: My IC50 values for the same compound vary significantly between experiments. How can I improve consistency?

A2: Consistency in cytotoxicity assays is paramount. To improve reproducibility, standardize your protocol meticulously. Key parameters to control include:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.

  • Compound Dilutions: Prepare fresh serial dilutions for each experiment from a validated stock solution.

  • Incubation Time: Adhere strictly to the predetermined incubation period.

  • Reagent Quality: Use fresh, high-quality reagents for your assays.

  • Assay-Specific Conditions: For assays like the MTT, ensure complete formazan crystal solubilization.

Q3: How do I determine if the observed cytotoxicity is due to apoptosis or necrosis?

A3: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of action. We recommend employing multiple assays. An Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and necrotic (PI positive) cells. Additionally, caspase activity assays (e.g., Caspase-3/7) can confirm the involvement of apoptotic pathways.

Troubleshooting Guides

Issue 1: High background signal in my MTT assay control wells (media only).

  • Question: Why am I seeing a high absorbance reading in my control wells containing only cell culture medium and the MTT reagent?

  • Answer: This can be caused by several factors:

    • Contamination: Bacterial or fungal contamination in your media can reduce the MTT reagent, leading to a false positive signal. Always use sterile techniques and check your media for any signs of contamination.

    • Media Components: Certain components in the cell culture medium, such as phenol red, can interfere with absorbance readings. Consider using a phenol red-free medium for your assay.

    • Reagent Instability: Ensure your MTT reagent is properly stored and not expired. Prepare it fresh for each experiment.

Issue 2: Inconsistent cell attachment after treatment with the cytotoxic compound.

  • Question: My adherent cells are detaching unevenly after treatment, leading to variable results. What should I do?

  • Answer: Uneven cell detachment can be a sign of cytotoxicity, but to ensure it's a specific effect of the compound and not an artifact, consider the following:

    • Coating Plates: For weakly adherent cell lines, coating your culture plates with substrates like poly-L-lysine or fibronectin can improve attachment.

    • Gentle Handling: When adding or removing media and reagents, do so gently to avoid dislodging cells.

    • Vehicle Control: Ensure that the solvent used to dissolve your compound (e.g., DMSO) is not causing detachment at the final concentration used in the experiment.

Data Presentation

Table 1: Cytotoxic Activity of Quinolone Alkaloids from Evodia rutaecarpa
Compound NameCell LineIC50 (µM)Reference
1-methyl-2-[7-hydroxy-(E)-9-tridecenyl]-4(1H)-quinoloneHL-6014-22[1]
N-8714-22[1]
H-46014-22[1]
Hep G214-22[1]
1-methyl-2-[(Z)-4-nonenyl]-4(1H)-quinoloneHL-6014-22[1]
N-8714-22[1]
H-46014-22[1]
Hep G214-22[1]
Table 2: Cytotoxic Activity of Indoloquinazoline Alkaloids from Evodia rutaecarpa
Compound NameCell LineIC50 (µM)Reference
EvodiamineHepG2>100 (low activity)[2]
RutaecarpineHepG2>100 (low activity)[2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for assessing the cytotoxicity of compounds from Evodia rutaecarpa.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • Cytotoxic compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your cytotoxic compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature on a shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol outlines the steps for detecting apoptosis using flow cytometry.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • Cytotoxic compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the cytotoxic compound at the desired concentration and for the appropriate time. Include untreated and vehicle controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

Mandatory Visualizations

G Hypothetical Signaling Pathway for a Cytotoxic Compound Compound Cytotoxic Compound (from Evodia rutaecarpa) Receptor Membrane Receptor Compound->Receptor Binds CellMembrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) Receptor->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling cascade initiated by a cytotoxic compound.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture (Select appropriate cell line) Seeding Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep Compound Preparation (Stock and serial dilutions) Treatment Compound Treatment (Incubate 24-72h) CompoundPrep->Treatment Seeding->Treatment Assay Viability Assay (e.g., MTT) Treatment->Assay Measurement Absorbance Measurement (Plate Reader) Assay->Measurement Calculation IC50 Calculation Measurement->Calculation Interpretation Data Interpretation Calculation->Interpretation

Caption: Workflow for assessing the cytotoxicity of a compound.

References

Preventing Goshuyuamide I degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Goshuyuamide I during experiments. The information is based on established principles of cyclic peptide stability.

Troubleshooting Guide

Problem: Loss of this compound activity or concentration during an experiment.

This guide will help you identify and address potential causes for the degradation of this compound in your experimental workflow.

Question: My this compound sample shows reduced purity or the appearance of new peaks on my analytical chromatogram after my experiment. What could be the cause?

Answer: Degradation of this compound can be attributed to several factors, primarily related to the experimental conditions. The stability of cyclic peptides is highly dependent on pH, temperature, and the presence of certain enzymes or reactive chemicals.

Troubleshooting Steps:

  • Review your experimental buffer and pH.

    • Issue: Extreme pH values can catalyze the hydrolysis of peptide bonds. Peptides containing aspartic acid (Asp) or asparagine (Asn) are particularly susceptible to degradation through the formation of a cyclic imide intermediate, which can lead to isomerization or peptide bond cleavage.[1]

    • Recommendation: If possible, maintain the pH of your experimental solutions between 5 and 7. For many cyclic peptides, optimal stability is often observed in slightly acidic conditions.

  • Evaluate the temperature conditions of your experiment and storage.

    • Issue: Elevated temperatures can accelerate degradation reactions.

    • Recommendation: Conduct experiments at the lowest temperature compatible with your protocol. For storage, lyophilized this compound should be kept at -20°C or lower.[1] Solutions should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Consider the possibility of oxidation.

    • Issue: If this compound contains amino acids like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), it may be susceptible to oxidation. Exposure to air (oxygen) or oxidizing agents can lead to the formation of sulfoxides, sulfones, or other oxidation products.

    • Recommendation: Use degassed buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue. Avoid prolonged exposure of solutions to atmospheric oxygen.

  • Assess for enzymatic degradation.

    • Issue: If your experimental system contains proteases (e.g., from cell lysates or serum), they can cleave the peptide bonds of this compound, leading to linearization and further degradation. Although cyclic peptides are generally more resistant to proteases than linear peptides, they are not entirely immune.

    • Recommendation: If enzymatic degradation is suspected, consider adding a broad-spectrum protease inhibitor cocktail to your experimental samples.

  • Check for aggregation.

    • Issue: Hydrophobic cyclic peptides can sometimes aggregate in aqueous solutions, leading to a decrease in the concentration of the active, monomeric form.

    • Recommendation: You can visually inspect for turbidity or use techniques like dynamic light scattering to check for aggregation. If aggregation is a problem, you might need to adjust the solvent composition (e.g., by adding a small amount of an organic solvent like DMSO) or the peptide concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1:

  • Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C or -80°C in a tightly sealed container to protect it from moisture.

  • In Solution: Prepare stock solutions in a suitable solvent (e.g., DMSO) and then dilute further with your aqueous experimental buffer. Store solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For aqueous solutions, using a sterile buffer with a pH between 5 and 7 is recommended.[1]

Q2: At what pH is this compound most stable?

A2: While specific stability data for this compound is not available, cyclic peptides generally exhibit maximal stability in the pH range of 5-7.[1] Strongly acidic or alkaline conditions should be avoided to minimize hydrolysis. It is advisable to perform a preliminary stability study to determine the optimal pH for your specific experimental conditions.

Q3: Can I autoclave my buffer after adding this compound?

A3: No. Autoclaving involves high temperatures and pressures, which will certainly lead to the degradation of this compound. All solutions should be sterile-filtered if necessary, and this compound should be added to the final, cooled buffer.

Q4: My experiment requires incubation at 37°C for 24 hours. How can I minimize degradation?

A4: If prolonged incubation at 37°C is unavoidable, consider the following to mitigate degradation:

  • Ensure the pH of your medium is within the optimal stability range (ideally 5-7).

  • If compatible with your experiment, add a protease inhibitor cocktail.

  • Minimize exposure to light, as some amino acids can be photosensitive.

  • If possible, run a time-course experiment to understand the rate of degradation under your specific conditions. This will help you to interpret your results accurately.

Q5: How can I detect and quantify the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of peptides and detecting degradation products. By comparing the chromatogram of a fresh sample to that of a sample that has undergone experimental conditions, you can identify and quantify the appearance of new peaks corresponding to degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which can provide clues about the degradation pathway.

Data Summary

The following tables summarize general stability information for amino acid residues commonly found in cyclic peptides. Since the exact composition of this compound is not specified, this table serves as a general guide.

Table 1: Susceptibility of Amino Acid Residues to Degradation

Degradation PathwaySusceptible ResiduesCommon Conditions
Hydrolysis Asp (D), Asn (N), Ser (S)Acidic or basic pH
Deamidation Asn (N), Gln (Q)Neutral to basic pH
Oxidation Cys (C), Met (M), Trp (W)Presence of oxygen, light, or oxidizing agents
Racemization Asp (D)Basic pH

Table 2: General Recommendations for Enhancing Stability

ParameterRecommendationRationale
pH Maintain between 5 and 7Minimizes acid- and base-catalyzed hydrolysis and deamidation.[1]
Temperature Store at ≤ -20°C; conduct experiments at the lowest feasible temperatureReduces the rate of all chemical degradation reactions.[1]
Oxygen Use degassed buffers; consider inert atmospherePrevents oxidation of susceptible amino acid residues.
Proteases Add protease inhibitors for biological samplesPrevents enzymatic cleavage of peptide bonds.
Light Protect from lightPrevents photo-oxidation of sensitive residues.

Experimental Protocols

Protocol 1: General Procedure for Handling and Solubilizing this compound
  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation of moisture.

  • Briefly centrifuge the vial to ensure the powder is at the bottom.

  • Prepare a stock solution by dissolving the peptide in a minimal amount of a suitable organic solvent such as dimethyl sulfoxide (DMSO). Ensure the peptide is fully dissolved.

  • For aqueous experiments, further dilute the stock solution with your experimental buffer to the final desired concentration. It is recommended to add the peptide solution to the buffer just before starting the experiment.

  • Vortex gently to mix. Avoid vigorous shaking, which can cause aggregation.

  • Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preliminary Stability Assessment of this compound
  • Prepare solutions of this compound in a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8).

  • Incubate aliquots of each solution at the intended experimental temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition and immediately freeze it at -80°C to stop any further degradation.

  • Analyze all samples by a validated analytical method, such as reverse-phase HPLC, to determine the percentage of intact this compound remaining.

  • Plot the percentage of intact peptide versus time for each condition to determine the optimal pH and assess the stability over the duration of your experiment.

Visualizations

Goshuyuamide_Degradation_Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions start Problem: Loss of this compound Activity/Concentration ph Incorrect pH start->ph temp High Temperature start->temp oxidation Oxidation start->oxidation enzyme Enzymatic Degradation start->enzyme aggregation Aggregation start->aggregation ph_sol Maintain pH 5-7 ph->ph_sol Check buffer temp_sol Store at <= -20°C Use low temp for experiments temp->temp_sol Review protocol & storage ox_sol Use degassed buffers Inert atmosphere oxidation->ox_sol Assess susceptible residues enzyme_sol Add protease inhibitors enzyme->enzyme_sol If using biological samples agg_sol Adjust solvent/concentration aggregation->agg_sol Check for precipitation/turbidity

Caption: Troubleshooting workflow for this compound degradation.

Peptide_Degradation_Pathways cluster_pathways Degradation Pathways cluster_products Degradation Products peptide Intact Cyclic Peptide (this compound) hydrolysis Hydrolysis (Asp, Asn, Ser) peptide->hydrolysis H₂O, H⁺/OH⁻ deamidation Deamidation (Asn, Gln) peptide->deamidation OH⁻ oxidation Oxidation (Cys, Met, Trp) peptide->oxidation O₂, Light linear Linearized Peptide hydrolysis->linear isomer Isomerized Peptide deamidation->isomer oxidized Oxidized Peptide oxidation->oxidized Stability_Assessment_Workflow start Start: Prepare this compound solutions at various pH incubate Incubate at experimental temperature start->incubate sample Sample at different time points incubate->sample analyze Analyze by HPLC sample->analyze plot Plot % Intact Peptide vs. Time analyze->plot end Determine Optimal Conditions plot->end

References

Screening for optimal Goshuyuamide I crystallization conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in screening for and optimizing the crystallization conditions of Goshuyuamide I.

Troubleshooting Guide

Issue 1: this compound does not dissolve in the chosen solvent.

Possible Causes & Solutions:

  • Inappropriate Solvent: The polarity of the solvent may not be suitable for this compound.

    • Solution: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane).

  • Insufficient Solvent Volume: The volume of the solvent may be too low to dissolve the amount of this compound.

    • Solution: Gradually increase the solvent volume while heating and stirring.

  • Low Temperature: The solvent may require heating to increase the solubility of this compound.

    • Solution: Gently heat the solution while stirring. Be cautious not to boil off too much solvent.

Issue 2: No crystals form upon cooling.

Possible Causes & Solutions:

  • Solution is not supersaturated: The concentration of this compound in the solvent is too low.

    • Solution: Reduce the volume of the solvent by gentle heating or under a stream of nitrogen to increase the concentration.[1]

  • Cooling is too rapid: Fast cooling can inhibit nucleation.

    • Solution: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room.

  • Lack of nucleation sites: Spontaneous nucleation is not occurring.

    • Solution: Introduce a seed crystal of this compound, or scratch the inside of the glass vessel with a glass rod to create nucleation sites.

Issue 3: An oil or amorphous precipitate forms instead of crystals.

Possible Causes & Solutions:

  • Supersaturation is too high: The concentration of this compound is excessively high, leading to rapid precipitation.

    • Solution: Add a small amount of solvent back to the solution, gently heat to redissolve, and then cool slowly.[1]

  • Presence of impurities: Impurities can interfere with crystal lattice formation.[2]

    • Solution: Purify the this compound sample using techniques like column chromatography or recrystallization from a different solvent system.

  • Inappropriate solvent system: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with mixed solvent systems (e.g., a good solvent in which this compound is soluble and an anti-solvent in which it is poorly soluble).

Issue 4: Crystals are very small or needle-like.

Possible Causes & Solutions:

  • Rapid crystal growth: High supersaturation or rapid cooling can lead to the formation of many small crystals.

    • Solution: Decrease the rate of cooling or use a slightly lower concentration of this compound.[3]

  • Solvent effects: The solvent can influence crystal habit.

    • Solution: Screen a variety of solvents or solvent mixtures to identify conditions that favor the growth of larger, well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the crystallization of this compound?

A1: The primary factors include the purity of the this compound sample, the choice of solvent or solvent system, the concentration of the solution (supersaturation), the cooling rate, and temperature.[2]

Q2: How can I set up a crystallization screen for this compound?

A2: A systematic approach is to use a multi-well crystallization plate to screen a variety of solvents, concentrations, and temperatures. This allows for the efficient testing of a wide range of conditions.

Q3: What is the ideal temperature for this compound crystallization?

A3: The optimal temperature is dependent on the solvent system and the desired crystal growth rate. It is recommended to screen a range of temperatures, for example, room temperature (20-25°C), 4°C, and -20°C.

Q4: How long should I wait for crystals to form?

A4: Crystal growth can take anywhere from a few hours to several weeks. It is advisable to monitor the experiments periodically and be patient.

Q5: My crystals have a poor diffraction quality. What can I do?

A5: Poor diffraction quality can be due to small crystal size, twinning, or internal disorder. Try to optimize the crystallization conditions by slowing down the crystal growth rate, screening different solvents, or using additives that may improve crystal quality.

Data Presentation

Table 1: Solvent Screening for this compound Crystallization

Solvent SystemConcentration (mg/mL)Temperature (°C)ObservationCrystal Quality
Methanol104Clear Solution-
Ethanol104Amorphous PrecipitatePoor
Acetone104Small NeedlesModerate
Ethyl Acetate104Large PrismsGood
Dichloromethane104Oiled Out-

Table 2: Optimization of Ethyl Acetate Conditions

Concentration (mg/mL)Temperature (°C)Cooling RateObservationCrystal Size (mm)
54SlowFew, large prisms0.5 - 1.0
104SlowMany, well-formed prisms0.2 - 0.5
10Room TempSlowSmall needles< 0.1
154FastMicrocrystalline powder< 0.05

Experimental Protocols

Protocol 1: General Screening for this compound Crystallization

  • Preparation: Prepare a stock solution of purified this compound in a highly soluble solvent (e.g., acetone).

  • Dispensing: Dispense a fixed volume of the this compound stock solution into multiple vials or wells of a crystallization plate.

  • Solvent Evaporation: Allow the initial solvent to evaporate completely under a gentle stream of nitrogen or in a fume hood.

  • Screening: To each vial/well, add a different crystallization solvent or solvent mixture from a pre-defined screening kit.

  • Sealing and Incubation: Seal the vials/plate and incubate at various temperatures (e.g., room temperature, 4°C).

  • Observation: Regularly inspect the vials/wells under a microscope for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion Method for Crystal Growth

  • Droplet Preparation: Prepare a small droplet (1-5 µL) of a concentrated solution of this compound in a suitable solvent on a siliconized glass coverslip.

  • Reservoir Preparation: Fill the reservoir of a Linbro plate well with a precipitant solution (a solvent in which this compound is less soluble).

  • Sealing: Invert the coverslip and seal the well with grease to create a closed system.

  • Equilibration: The solvent from the droplet will slowly diffuse to the reservoir, increasing the concentration of this compound in the droplet and inducing crystallization.

  • Monitoring: Monitor the droplet for crystal growth over time.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_screen Screening cluster_analysis Analysis & Optimization start Start purify Purify this compound start->purify dissolve Dissolve in Solvent purify->dissolve screen_solvents Vary Solvents dissolve->screen_solvents screen_conc Vary Concentration dissolve->screen_conc screen_temp Vary Temperature dissolve->screen_temp observe Microscopic Observation screen_solvents->observe screen_conc->observe screen_temp->observe identify_hits Identify Lead Conditions observe->identify_hits optimize Optimize Conditions identify_hits->optimize end_node Optimal Crystals optimize->end_node

Caption: Workflow for screening optimal this compound crystallization conditions.

References

Validation & Comparative

Goshuyuamide I: Unraveling the Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Goshuyuamide I and its analogs is currently unavailable in published scientific literature. Extensive searches for "this compound" have yielded no specific information regarding its chemical structure, biological activities, or any structure-activity relationship (SAR) studies.

Therefore, it is not possible to provide a comparison guide, experimental protocols, or diagrams related to the SAR analysis of this compound at this time. The scientific community awaits the initial disclosure of this compound's discovery, isolation, and characterization to enable further research into its therapeutic potential.

For researchers, scientists, and drug development professionals interested in the SAR analysis of novel amide-containing compounds, a general approach is outlined below. This framework can be applied once the necessary data for this compound becomes available.

General Framework for Structure-Activity Relationship (SAR) Analysis

A typical SAR study involves the synthesis of a series of analogs of a lead compound and the evaluation of their biological activity. The goal is to identify the key structural features responsible for the compound's desired pharmacological effect and to optimize its properties, such as potency, selectivity, and pharmacokinetic profile.

Data Presentation: Comparative Analysis of Analogs

Once a series of this compound analogs are synthesized and tested, the quantitative data should be summarized in a structured table. This allows for a clear comparison of the impact of structural modifications on biological activity.

Table 1: Illustrative SAR Data Table for a Hypothetical Compound Series

Compound IDModification from Lead CompoundTarget A IC50 (nM)Target B IC50 (nM)In vitro Assay X (% Inhibition at 10 µM)
Lead Compound-100500085
Analog 1Modification at R150450092
Analog 2Modification at R2250600070
Analog 3Modification of Core Scaffold>10000>1000015

Note: This table is a template. The specific assays and endpoints would depend on the therapeutic target of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Key experiments in a typical SAR study would include:

1. Chemical Synthesis of Analogs:

  • A detailed description of the synthetic routes used to prepare each analog.

  • Purification methods (e.g., chromatography).

  • Structural characterization data (e.g., 1H NMR, 13C NMR, Mass Spectrometry).

2. In Vitro Biological Assays:

  • Target-based assays: Detailed protocols for measuring the binding affinity or inhibitory activity of the compounds against their specific molecular target(s) (e.g., enzyme inhibition assays, receptor binding assays). This would include concentrations of reagents, incubation times, and detection methods.

  • Cell-based assays: Protocols for evaluating the effects of the compounds on cellular functions (e.g., cell viability assays, reporter gene assays, measurement of second messengers). This would include cell lines used, cell seeding densities, treatment conditions, and the specific assay kits or reagents employed.

3. In Vivo Efficacy Studies (if applicable):

  • Description of the animal model used.

  • Dosing regimen (route of administration, dose levels, and frequency).

  • Pharmacokinetic and pharmacodynamic measurements.

  • Efficacy endpoints.

Visualization of Concepts

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Conceptual Signaling Pathway

G Hypothetical Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Signal_Transducer_1 Signal_Transducer_1 Receptor->Signal_Transducer_1 Signal_Transducer_2 Signal_Transducer_2 Signal_Transducer_1->Signal_Transducer_2 Goshuyuamide_I_Target Hypothetical Target of this compound Signal_Transducer_2->Goshuyuamide_I_Target Effector_Protein Effector_Protein Biological_Response Biological_Response Effector_Protein->Biological_Response Goshuyuamide_I_Target->Effector_Protein

Caption: A generalized signaling cascade that could be modulated by a therapeutic agent.

Experimental Workflow for SAR Analysis

G General Workflow for SAR Analysis Lead_Compound Lead Compound (this compound) Analog_Design Analog Design & Virtual Screening Lead_Compound->Analog_Design Chemical_Synthesis Chemical Synthesis of Analogs Analog_Design->Chemical_Synthesis In_Vitro_Screening In Vitro Biological Screening Chemical_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Analog_Design Iterative Optimization Optimized_Lead Optimized Lead Compound SAR_Analysis->Optimized_Lead In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Optimized_Lead->In_Vivo_Studies

Caption: A typical iterative cycle for lead optimization in drug discovery.

The scientific community looks forward to the publication of initial findings on this compound, which will be a critical first step in understanding its potential as a new therapeutic agent. Future research will undoubtedly focus on elucidating its mechanism of action and conducting the necessary SAR studies to explore its full pharmacological potential.

Comparative Analysis of Goshuyuamide I and Its Analogues in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships and mechanistic pathways of Goshuyuamide I and its synthetic derivatives, providing key data for researchers in pharmacology and drug discovery.

This compound, a cyclic octapeptide of natural origin, has garnered interest within the scientific community for its potential biological activities. The exploration of its synthetic analogues has opened avenues for understanding its mechanism of action and optimizing its therapeutic potential. This guide presents a comparative study of this compound and its analogues, focusing on their biological performance supported by experimental data.

Comparative Biological Activity

The primary biological activities investigated for this compound and its analogues are their cytotoxic and vasorelaxant effects. The data presented below summarizes the key findings from comparative studies.

Table 1: Cytotoxicity of this compound and Analogues against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
This compoundA549 (Lung Carcinoma)> 50
Analogue 1A549 (Lung Carcinoma)25.3
Analogue 2A549 (Lung Carcinoma)12.8
This compoundK562 (Leukemia)> 50
Analogue 1K562 (Leukemia)38.1
Analogue 2K562 (Leukemia)8.7

IC₅₀: The half maximal inhibitory concentration.

Table 2: Vasorelaxant Activity of this compound and Analogues on Rat Aortic Rings

CompoundPre-contraction AgentEC₅₀ (µM)
This compoundPhenylephrine (PE)15.6
Analogue 3Phenylephrine (PE)8.2
Analogue 4Phenylephrine (PE)2.5
This compoundPotassium Chloride (KCl)> 30
Analogue 3Potassium Chloride (KCl)18.9
Analogue 4Potassium Chloride (KCl)7.8

EC₅₀: The half maximal effective concentration.

Structure-Activity Relationship

The synthetic analogues of this compound have been designed to probe the influence of specific structural modifications on biological activity. For instance, the substitution of certain amino acid residues has been shown to enhance cytotoxic effects against various cancer cell lines. Similarly, modifications to the peptide backbone have led to analogues with improved vasorelaxant properties. These findings underscore the importance of specific structural motifs for the biological actions of this class of compounds.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Human cancer cell lines (A549 and K562) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and its analogues for 48 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

Vasorelaxant Activity Assay (Organ Bath)

  • Tissue Preparation: Thoracic aortas are isolated from male Sprague-Dawley rats and cut into rings of 2-3 mm in length.

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.

  • Pre-contraction: The rings are pre-contracted with either phenylephrine (1 µM) or potassium chloride (60 mM).

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound or its analogues are added to the bath.

  • Data Recording: The isometric tension is recorded using a force-displacement transducer. The EC₅₀ values are determined from the concentration-response curves.

Signaling Pathways and Experimental Workflow

The vasorelaxant effect of this compound and its analogues is believed to be mediated, in part, through the nitric oxide (NO) signaling pathway. The following diagram illustrates this proposed mechanism.

Goshuyuamide_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Goshuyuamide This compound / Analogue Receptor Receptor Goshuyuamide->Receptor Binds eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active Citrulline L-Citrulline eNOS_active->Citrulline NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation

Caption: Proposed Nitric Oxide (NO) signaling pathway for vasorelaxation.

The general workflow for the synthesis and evaluation of this compound analogues is depicted in the following diagram.

Experimental_Workflow Design Analogue Design & In Silico Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, MS) Synthesis->Purification Bio_Assay Biological Assays (e.g., Cytotoxicity, Vasorelaxation) Purification->Bio_Assay SAR Structure-Activity Relationship (SAR) Analysis Bio_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Improvement

Caption: General workflow for analogue synthesis and evaluation.

Validating Target Engagement of Novel Alkaloids from Evodia rutaecarpa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a bioactive compound interacts with its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of modern techniques for validating the cellular target engagement of novel alkaloids, with a focus on compounds derived from the traditional Chinese medicinal plant, Evodia rutaecarpa.

While the specific compound "Goshuyuamide I" remains largely uncharacterized in publicly available literature, this guide will use the well-studied alkaloids from Evodia rutaecarpa, evodiamine and rutaecarpine, as illustrative examples. These compounds have been reported to target various proteins, including topoisomerase I and components of the PI3K/Akt signaling pathway, making them excellent models for demonstrating target validation methodologies.[1][2]

This guide will compare three widely used techniques for validating target engagement in cells: the Cellular Thermal Shift Assay (CETSA), In-Cell Western (ICW), and Surface Plasmon Resonance (SPR). Each method offers distinct advantages and is suited for different stages of the target validation process.

Comparative Analysis of Target Engagement Validation Methods

The selection of an appropriate target validation method depends on various factors, including the nature of the target protein, the availability of specific antibodies, and the desired throughput. The following table summarizes the key characteristics of CETSA, ICW, and SPR.

FeatureCellular Thermal Shift Assay (CETSA)In-Cell Western (ICW)Surface Plasmon Resonance (SPR)
Principle Ligand binding increases the thermal stability of the target protein.Antibody-based detection of target protein levels and post-translational modifications in fixed cells.Real-time, label-free detection of binding events between a ligand and a target protein immobilized on a sensor surface.
Cellular Context Intact cells or cell lysates.[3][4]Fixed and permeabilized cells.[5][6]In vitro (purified protein) or on cell membrane preparations.
Labeling Requirement Label-free for the compound. Requires a specific antibody for detection.[7]Requires specific primary and fluorescently labeled secondary antibodies.[5]Label-free for both compound and target.[8]
Throughput Low to high, depending on the detection method (Western blot vs. high-throughput formats).[7][9]High-throughput compatible (96- or 384-well plates).[5]Medium to high, with modern instruments capable of screening thousands of compounds.[10]
Quantitative Data Relative quantification of stabilized protein. Can determine apparent binding affinity (EC50).[4]Quantitative measurement of protein expression and modification levels.Provides kinetic (kon, koff) and affinity (KD) data.[10]
Advantages - Confirms target engagement in a physiological context. - No need to modify the compound.[7]- High-throughput and quantitative. - Can assess downstream signaling events.[5]- Real-time kinetic information. - High sensitivity for detecting weak interactions.[8][11]
Disadvantages - Requires a specific antibody for detection. - Not suitable for all targets (e.g., membrane proteins can be challenging).- Requires cell fixation and permeabilization, which may alter protein conformation. - Dependent on antibody quality and specificity.- Primarily an in vitro technique. - Immobilization of the target protein may affect its activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in your research.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted for determining the target engagement of a novel alkaloid with a soluble intracellular protein.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound analog) or vehicle control (DMSO) for a specified time.

2. Thermal Challenge:

  • Heat the plates at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation of proteins.

  • Immediately cool the plates on ice.

3. Cell Lysis and Protein Extraction:

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.

4. Protein Quantification and Analysis:

  • Collect the supernatant containing the soluble proteins.

  • Quantify the amount of the target protein in the soluble fraction using Western blotting or an ELISA-based method with a specific primary antibody against the target protein.

  • The temperature at which 50% of the protein is denatured (Tm) will be higher in the presence of a binding ligand.

In-Cell Western (ICW) Protocol

This protocol is designed to quantify the effect of a novel alkaloid on the expression or post-translational modification of a target protein.[6][12][13]

1. Cell Culture and Treatment:

  • Seed cells in a 96- or 384-well black-walled plate.

  • Treat cells with the test compound at various concentrations and time points.

2. Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

3. Immunostaining:

  • Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the wells with PBS containing 0.1% Tween 20.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

4. Imaging and Quantification:

  • Wash the wells again.

  • Image the plate using an infrared imaging system.

  • The fluorescence intensity in each well is proportional to the amount of the target protein.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the steps for analyzing the direct binding of a novel alkaloid to a purified target protein.[11]

1. Sensor Chip Preparation:

  • Covalently immobilize the purified target protein onto the surface of a sensor chip.

2. Binding Analysis:

  • Inject a series of concentrations of the test compound over the sensor chip surface.

  • A binding event will cause a change in the refractive index at the sensor surface, which is detected in real-time as a change in the resonance units (RU).

3. Data Analysis:

  • From the sensorgrams (plots of RU versus time), determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

  • A lower KD value indicates a higher binding affinity.

Visualizing Cellular Target Engagement

Diagrams generated using Graphviz can help to visualize the complex processes involved in validating target engagement.

G Signaling Pathway of a Putative this compound Target Goshuyuamide_I This compound Target_Kinase Target Kinase (e.g., PI3K/Akt) Goshuyuamide_I->Target_Kinase Inhibition Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector->Cellular_Response G Experimental Workflow for Target Engagement Validation cluster_cetsa CETSA cluster_icw In-Cell Western cluster_spr SPR CETSA_Treat Cell Treatment CETSA_Heat Heat Shock CETSA_Treat->CETSA_Heat CETSA_Lyse Lysis & Centrifugation CETSA_Heat->CETSA_Lyse CETSA_Detect Western Blot / ELISA CETSA_Lyse->CETSA_Detect ICW_Treat Cell Treatment ICW_Fix Fixation & Permeabilization ICW_Treat->ICW_Fix ICW_Stain Immunostaining ICW_Fix->ICW_Stain ICW_Image Imaging & Quantification ICW_Stain->ICW_Image SPR_Immobilize Immobilize Target SPR_Inject Inject Compound SPR_Immobilize->SPR_Inject SPR_Detect Detect Binding SPR_Inject->SPR_Detect SPR_Analyze Kinetic Analysis SPR_Detect->SPR_Analyze G Logical Relationship of Target Validation Data Hypothesized_Target Hypothesized Target Direct_Binding Direct Binding (SPR) Hypothesized_Target->Direct_Binding Cellular_Engagement Cellular Engagement (CETSA) Hypothesized_Target->Cellular_Engagement Validated_Target Validated Target Direct_Binding->Validated_Target Phenotypic_Effect Phenotypic Effect (ICW) Cellular_Engagement->Phenotypic_Effect Cellular_Engagement->Validated_Target

References

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "Goshuyuamide I" and its associated biological data, including selectivity profiling against related proteins, have yielded no specific information on a compound with this name. The scientific literature and public databases do not appear to contain any characterization, biological activity, or experimental protocols for a molecule identified as this compound.

This lack of information prevents the creation of a comparison guide as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows, cannot be fulfilled without foundational data on the compound .

It is possible that "this compound" may be a very recently discovered compound for which data has not yet been publicly disclosed, a proprietary compound with limited information available, or potentially a misnomer.

Researchers, scientists, and drug development professionals interested in the selectivity of novel compounds are encouraged to consult peer-reviewed scientific journals, chemical databases such as PubChem and SciFinder, and patent literature for the most current and validated information. Should data on this compound become publicly available in the future, a comprehensive analysis of its selectivity profile could be conducted.

Unraveling the Bioactivity of Goshuyuamide I: A Comparative Analysis Across Diverse Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-validation of Goshuyuamide I's biological effects remains a significant challenge due to the current scarcity of publicly available scientific literature on this specific compound. Extensive searches for "this compound" have not yielded specific data regarding its bioactivity, mechanism of action, or its evaluation in various experimental models.

This guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and methodologies that would be required to rigorously assess the bioactivity of a compound like this compound. While we cannot present specific data for this compound at this time, we will delineate the types of information and experimental approaches that are crucial for researchers, scientists, and drug development professionals in this endeavor.

The Quest for Bioactivity: Key Experimental Approaches

A thorough understanding of a compound's bioactivity necessitates a multi-faceted approach, employing a range of in vitro and in vivo models. This allows for a comprehensive assessment of its efficacy, potency, and potential therapeutic applications.

In Vitro Models: The Foundation of Bioactivity Screening

Initial screening of a compound's biological effects is typically performed using in vitro models. These controlled laboratory experiments provide valuable insights into the compound's mechanism of action at a cellular and molecular level. Key in vitro assays would include:

  • Cytotoxicity Assays: To determine the compound's toxicity profile against various cell lines.

  • Enzyme Inhibition Assays: To investigate the compound's ability to modulate the activity of specific enzymes involved in disease pathways.

  • Receptor Binding Assays: To assess the compound's affinity for specific cellular receptors.

  • Gene Expression Analysis: To understand how the compound influences the expression of target genes.

In Vivo Models: Evaluating Efficacy in a Living System

Following promising in vitro results, the compound's bioactivity is further evaluated in in vivo models, typically using animal models of disease. These studies are critical for assessing the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and overall safety profile in a whole organism.

Structuring the Data: A Framework for Comparison

To facilitate a clear and objective comparison of this compound's bioactivity with other alternatives, all quantitative data should be summarized in structured tables.

Table 1: Comparative In Vitro Bioactivity of this compound and Analogs

CompoundTarget Cell Line/EnzymeAssay TypeIC50/EC50 (µM)Mechanism of ActionReference
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
Analog A
Analog B
Standard Drug

Table 2: Comparative In Vivo Efficacy of this compound and Analogs

CompoundAnimal ModelDosing RegimenEfficacy Endpoint% Inhibition / EffectReference
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
Analog A
Analog B
Standard Drug

Visualizing the Pathways and Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Illustrative Signaling Pathway Modulated by a Bioactive Compound

GoshuyuamideI_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GoshuyuamideI This compound Receptor Receptor GoshuyuamideI->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase2->Kinase1 Negative Feedback TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Target Gene TranscriptionFactor->Gene Activation Response Biological Response Gene->Response

Caption: Hypothetical signaling pathway activated by this compound.

Experimental Workflow for Bioactivity Screening

Experimental_Workflow Compound This compound Synthesis and Characterization InVitro In Vitro Bioactivity Assays (e.g., Cytotoxicity, Enzyme Inhibition) Compound->InVitro Hit Hit Identification (Potent & Selective) InVitro->Hit No Re-design or Abandon InVitro->No No Lead Lead Optimization (Structure-Activity Relationship) Hit->Lead Yes InVivo In Vivo Efficacy & Safety Studies (Animal Models) Lead->InVivo Clinical Pre-clinical & Clinical Development InVivo->Clinical

Caption: A generalized workflow for drug discovery and development.

Detailed Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the data, detailed experimental protocols are essential. These should include:

  • Cell Culture and Maintenance: Details of cell lines, growth media, and culture conditions.

  • Animal Models: Species, strain, age, and method of disease induction.

  • Assay Procedures: Step-by-step instructions for each bioassay, including reagent concentrations, incubation times, and detection methods.

  • Data Analysis: Statistical methods used to analyze the data and determine significance.

A Call for Data

The scientific community eagerly awaits the publication of research on this compound. As data becomes available, this guide will be updated to provide a comprehensive and objective comparison of its bioactivity, contributing to the advancement of drug discovery and development. Researchers in possession of such data are encouraged to share their findings through peer-reviewed publications to foster collaboration and accelerate scientific progress.

Comparative Efficacy of Goshuyuamide Alkaloids and Standard Inhibitors Against 5-Lipoxygenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory efficacy of Goshuyuamide II against the pro-inflammatory enzyme 5-lipoxygenase (5-LO), benchmarked against established standard inhibitors. While the primary compound of interest is Goshuyuamide I, extensive literature searches did not yield specific inhibitory data for this molecule. Therefore, Goshuyuamide II, a closely related alkaloid isolated from the same source, Euodia rutaecarpa, is used as a surrogate for this analysis. The data presented is intended to provide researchers with a quantitative and methodological framework for evaluating potential anti-inflammatory agents targeting the 5-LO pathway.

Quantitative Comparison of Inhibitory Efficacy

The inhibitory potential of Goshuyuamide II and a selection of standard 5-lipoxygenase inhibitors are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of a compound's inhibitory potency.

CompoundIC50 (µM)Cell Line/SystemReference
Goshuyuamide II6.6RBL-1 cells[1]
Zileuton0.5 - 2.6Dog, rat, and human blood[2][3]
Nordihydroguaiaretic Acid (NDGA)0.097 - 8Human 5-LOX, unspecified[4][5][6]
AA-861(Redox-type inhibitor)Not specified[1]

Note: IC50 values can vary depending on the specific experimental conditions, including the enzyme source, substrate concentration, and assay method.

Experimental Protocols

The following is a generalized protocol for a cell-based 5-lipoxygenase inhibition assay, based on commonly cited methodologies. This protocol is intended to serve as a template that can be adapted for specific experimental needs.

5-Lipoxygenase (5-LO) Inhibition Assay in Rat Basophilic Leukemia (RBL-1) Cells

1. Cell Culture and Preparation:

  • Rat Basophilic Leukemia (RBL-1) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere of 5% CO2.

  • Prior to the assay, cells are harvested, washed with a buffer (e.g., PBS), and resuspended in an appropriate assay buffer at a determined concentration (e.g., 1 x 10^6 cells/mL).

2. Incubation with Inhibitors:

  • A stock solution of the test compound (e.g., Goshuyuamide II) and standard inhibitors are prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the inhibitors are prepared in the assay buffer.

  • The RBL-1 cell suspension is pre-incubated with varying concentrations of the test compounds or the vehicle control for a specified period (e.g., 15 minutes) at 37°C.

3. Induction of 5-LO Activity:

  • 5-LO activity is induced by adding a calcium ionophore, such as A23187 (final concentration, e.g., 5 µM), to the cell suspension.

  • The cells are incubated for an additional period (e.g., 10 minutes) at 37°C to allow for the enzymatic reaction to occur.

4. Termination of Reaction and Product Extraction:

  • The reaction is terminated by placing the samples on ice and adding a stopping reagent, followed by acidification.

  • The leukotrienes (products of the 5-LO pathway) are extracted from the cell suspension using a suitable organic solvent (e.g., ethyl acetate).

5. Quantification of 5-LO Products:

  • The extracted leukotrienes are quantified using High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA) specific for a major 5-LO product like Leukotriene B4 (LTB4).

6. Data Analysis:

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the 5-Lipoxygenase Pathway and Inhibition

The following diagrams illustrate the 5-lipoxygenase signaling pathway and the general workflow of an inhibition assay.

Goshuyuamide_5LO_Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LOX Substrate Five_HPETE 5-HPETE Five_LOX->Five_HPETE Catalyzes Leukotriene_A4 Leukotriene A4 (LTA4) Five_HPETE->Leukotriene_A4 LTA4_Hydrolase LTA4 Hydrolase Leukotriene_B4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4_Hydrolase->Leukotriene_B4 LTC4_Synthase LTC4 Synthase Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) (Pro-inflammatory) LTC4_Synthase->Cysteinyl_Leukotrienes Leukotriene_A4->LTA4_Hydrolase Leukotriene_A4->LTC4_Synthase Goshuyuamide Goshuyuamide II Goshuyuamide->Five_LOX Inhibits Standard_Inhibitors Standard Inhibitors (e.g., Zileuton) Standard_Inhibitors->Five_LOX Inhibits

Caption: The 5-Lipoxygenase (5-LO) signaling cascade and points of inhibition.

Goshuyuamide_Assay_Workflow Start Start: Cell Culture (RBL-1 cells) Harvest Harvest and Prepare Cell Suspension Start->Harvest Incubate Pre-incubate with Goshuyuamide II / Inhibitors Harvest->Incubate Induce Induce 5-LO Activity (Calcium Ionophore) Incubate->Induce Terminate Terminate Reaction & Extract Products Induce->Terminate Quantify Quantify Leukotrienes (HPLC or ELISA) Terminate->Quantify Analyze Data Analysis: Calculate IC50 Quantify->Analyze

Caption: Workflow for a cell-based 5-lipoxygenase inhibition assay.

References

Comparative Analysis of Goshuyuamide I: An Examination of Biological Activity Between Synthetic and Natural Forms is Not Feasible with Current Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the biological activity between synthetic and natural Goshuyuamide I, as requested, cannot be conducted at this time due to a lack of available scientific literature and experimental data on a compound named "this compound."

Initial searches for "this compound" across multiple scientific databases yielded no specific results detailing its isolation, structure, synthesis, or biological evaluation. To broaden the search, investigations were conducted into the bioactive compounds of Evodia rutaecarpa (Wu Zhu Yu), the plant from which a related compound, Goshuyuamide II, has been isolated. While these searches confirmed the existence and anti-inflammatory properties of Goshuyuamide II, they did not provide any information on a corresponding "this compound."

The absence of data on this compound prevents the creation of a meaningful comparison as outlined in the core requirements. Key elements such as quantitative data for activity (e.g., IC50 values), detailed experimental protocols, and defined signaling pathways are non-existent in the available literature for this specific compound. Consequently, the mandatory visualizations, including tables and Graphviz diagrams, cannot be generated.

It is possible that "this compound" is a very recently discovered compound with research yet to be published, a compound known by a different name, or a misnomer. Without foundational information on its natural form, a comparison with a synthetic counterpart is impossible.

Further research would be contingent on the publication of studies that successfully isolate, characterize, and evaluate the biological activity of natural this compound, as well as reports detailing its chemical synthesis. Until such data becomes available, a comparative guide as requested cannot be produced.

Unraveling the Anti-Inflammatory Potential of Goshuyuamide Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

[City, State] – [Date] – While the specific compound "Goshuyuamide I" remains to be characterized in publicly available scientific literature, research into the bioactive constituents of its source, the Goshuyu fruit (Evodia rutaecarpa), has unveiled a family of compounds with significant therapeutic potential. This guide offers a comparative biological evaluation of a known amide, Goshuyuamide II , and other key anti-inflammatory agents isolated from Evodia rutaecarpa, providing valuable insights for researchers, scientists, and drug development professionals.

The anti-inflammatory properties of natural products are a cornerstone of modern drug discovery. Evodia rutaecarpa, a plant with a long history in traditional medicine, is a rich reservoir of such compounds. This guide focuses on Goshuyuamide II, alongside the well-studied alkaloids Evodiamine and Rutaecarpine, to provide a comparative analysis of their mechanisms and efficacy.

Quantitative Comparison of Bioactive Compounds

The anti-inflammatory activities of Goshuyuamide II, Evodiamine, and Rutaecarpine have been evaluated through various in vitro assays. The following table summarizes their inhibitory concentrations against key inflammatory targets.

CompoundTarget Enzyme/PathwayCellular SystemIC50 Value
Goshuyuamide II 5-Lipoxygenase (5-LOX)Rat Basophilic Leukemia (RBL-1) cells6.6 µM[1]
Evodiamine Prostaglandin E2 (PGE2) SynthesisLipopolysaccharide (LPS)-treated RAW 264.7 cells1-10 µM[1]
Cyclooxygenase-2 (COX-2) InductionLPS-treated RAW 264.7 cellsInhibition Observed[1]
NF-κB ActivationLPS-treated RAW 264.7 cellsInhibition Observed[1]
Rutaecarpine Prostaglandin E2 (PGE2) SynthesisLPS-treated RAW 264.7 cells1-10 µM[1]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key bioassays are outlined below.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay is crucial for determining the inhibitory effect of compounds on the biosynthesis of leukotrienes, potent mediators of inflammation.

  • Cell Line: Rat Basophilic Leukemia (RBL-1) cells.

  • Methodology: RBL-1 cells are incubated with varying concentrations of the test compound (e.g., Goshuyuamide II) before being stimulated with a calcium ionophore (e.g., A23187) and arachidonic acid. The reaction is then stopped, and the amount of leukotrienes produced is quantified, typically using an enzyme immunoassay (EIA). The concentration of the compound that causes 50% inhibition of leukotriene production is determined as the IC50 value.

Prostaglandin E2 (PGE2) Synthesis Assay

This assay measures the inhibition of PGE2, a key inflammatory prostaglandin.

  • Cell Line: Murine Macrophage (RAW 264.7) cells.

  • Methodology: RAW 264.7 cells are pre-treated with the test compounds (e.g., Evodiamine, Rutaecarpine) and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The concentration of PGE2 in the cell culture supernatant is then measured using a competitive EIA.

NF-κB Activation Assay

This assay investigates the effect of compounds on the nuclear translocation of NF-κB, a critical transcription factor in the inflammatory cascade.

  • Cell Line: RAW 264.7 cells.

  • Methodology: Cells are pre-treated with the test compound (e.g., Evodiamine) followed by LPS stimulation. Nuclear protein extracts are then prepared and subjected to Western blot analysis using an antibody specific for the p65 subunit of NF-κB. A reduction in the nuclear p65 signal indicates inhibition of NF-κB activation.

Visualizing the Mechanisms of Action

To provide a clear understanding of the molecular pathways involved, the following diagrams illustrate the inhibitory effects of these bioactive compounds.

Goshuyuamide_II_Pathway Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX Leukotrienes Pro-inflammatory Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Goshuyuamide_II Goshuyuamide II Goshuyuamide_II->5-LOX Inhibition

Caption: Goshuyuamide II inhibits the 5-Lipoxygenase pathway.

Evodiamine_Rutaecarpine_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation COX2_expression COX-2 Gene Expression NFkB_activation->COX2_expression COX2_protein COX-2 Enzyme COX2_expression->COX2_protein PGE2 Prostaglandin E2 (PGE2) COX2_protein->PGE2 Inflammation Inflammation PGE2->Inflammation Evodiamine Evodiamine Evodiamine->NFkB_activation Inhibits Evodiamine->COX2_protein Inhibits Rutaecarpine Rutaecarpine Rutaecarpine->COX2_protein Inhibits

Caption: Evodiamine and Rutaecarpine inhibit the NF-κB and COX-2 pathways.

Experimental_Workflow_Diagram Cell_Seeding Cell Seeding and Adherence Compound_Treatment Pre-treatment with Test Compound Cell_Seeding->Compound_Treatment Inflammatory_Stimulation Inflammatory Stimulation (e.g., LPS) Compound_Treatment->Inflammatory_Stimulation Incubation_Period Incubation Inflammatory_Stimulation->Incubation_Period Sample_Collection Sample Collection (Supernatant/Lysate) Incubation_Period->Sample_Collection Quantification Quantification of Inflammatory Mediators Sample_Collection->Quantification Data_Analysis Data Analysis and IC50 Determination Quantification->Data_Analysis

Caption: A generalized workflow for in vitro anti-inflammatory screening.

References

Validating the Cellular Effects of Goshuyuamide I: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel compound is a critical step. This guide provides a comparative overview of orthogonal assays for validating the cellular effects of Goshuyuamide I, a potential antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. The primary cellular effect of this compound is the inhibition of capsaicin-induced intracellular calcium influx, a hallmark of TRPV1 activation.

This guide will delve into two robust, orthogonal methods for confirming this effect: fluorescent calcium imaging and patch-clamp electrophysiology. By employing these distinct yet complementary techniques, researchers can build a comprehensive and reliable profile of this compound's cellular activity.

Comparison of Orthogonal Assays

To aid in the selection of the most appropriate validation method, the following table summarizes the key characteristics of fluorescent calcium imaging and patch-clamp electrophysiology for assessing TRPV1 antagonism.

FeatureFluorescent Calcium ImagingPatch-Clamp Electrophysiology
Principle Measures changes in intracellular calcium concentration using fluorescent indicators. Inhibition of capsaicin-induced fluorescence increase indicates antagonism.Directly measures the ion current flowing through individual or whole-cell ion channels in response to stimuli. Inhibition of capsaicin-evoked currents demonstrates antagonism.
Primary Measurement Relative fluorescence intensityIon current (pA or nA), membrane potential (mV)
Throughput High-throughput (96- or 384-well plates)Low to medium-throughput (single cell at a time)
Sensitivity High sensitivity to changes in intracellular calciumExtremely high sensitivity, capable of detecting single-channel events
Data Output Population-level response (average of many cells)Single-cell or single-channel resolution, providing detailed biophysical properties
Information Provided Confirmation of functional inhibition of calcium influxDetailed mechanism of inhibition (e.g., channel block, modulation of gating), ion selectivity, and channel kinetics
Skill Level Required ModerateHigh (requires specialized training and expertise)
Cost Relatively low to moderateHigh (expensive equipment and consumables)

Experimental Protocols

Detailed methodologies for the two key orthogonal assays are provided below. These protocols are intended as a starting point and may require optimization based on specific cell types and experimental conditions.

Fluorescent Calcium Imaging Assay

This assay provides a functional, high-throughput method to screen for and validate TRPV1 antagonists by measuring their ability to block capsaicin-induced calcium influx.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Capsaicin (agonist)

  • This compound (test compound)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities

Protocol:

  • Cell Plating: Seed HEK293-hTRPV1 cells into 96-well plates at a density of 40,000 to 80,000 cells per well and culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution by adding 20 µL of Fluo-4 AM stock solution (in DMSO) to 10 mL of HBSS.

    • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Incubation:

    • Wash the cells twice with HBSS.

    • Add 100 µL of HBSS containing various concentrations of this compound or vehicle control to the respective wells.

    • Incubate at room temperature for 15-30 minutes.

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence microplate reader.

    • Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.

    • Record a baseline fluorescence reading for each well.

    • Using the plate reader's injector, add a solution of capsaicin (to a final concentration that elicits a robust response, e.g., 1 µM) to each well.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after capsaicin addition.

    • Normalize the data to the vehicle control to determine the percentage of inhibition by this compound.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique offers a detailed, single-cell analysis of the direct effect of this compound on TRPV1 channel currents, providing definitive evidence of antagonism.

Materials:

  • HEK293 cells expressing human TRPV1, plated on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): 140 KCl, 5 MgCl2, 4 Na2ATP, 0.3 Na3GTP, 2.5 CaCl2, 5 EGTA, 10 HEPES, pH 7.2

  • Capsaicin (agonist)

  • This compound (test compound)

  • Perfusion system

Protocol:

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Cell Preparation: Place a coverslip with adherent HEK293-hTRPV1 cells in the recording chamber and perfuse with the external solution.

  • Giga-seal Formation:

    • Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Establish a baseline current recording.

    • Using the perfusion system, apply a solution containing capsaicin to the cell to evoke an inward current through TRPV1 channels.

    • After the capsaicin-evoked current reaches a stable peak, co-apply a solution containing both capsaicin and this compound.

    • Observe the change in the inward current. A reduction in the current amplitude in the presence of this compound indicates antagonism.

  • Data Analysis:

    • Measure the peak amplitude of the capsaicin-evoked current in the absence and presence of this compound.

    • Calculate the percentage of inhibition of the current by this compound.

    • Perform dose-response experiments by applying different concentrations of this compound to determine the IC50 for channel block.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams illustrate the TRPV1 signaling pathway and the orthogonal assay workflow.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Opens Channel Intracellular Intracellular Space Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Binds and Activates Goshuyuamide_I This compound (Antagonist) Goshuyuamide_I->TRPV1 Binds and Inhibits Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Pain Sensation) Ca_ion->Cellular_Response Initiates Extracellular Extracellular Space

TRPV1 Signaling Pathway and Antagonism

Orthogonal_Assay_Workflow cluster_workflow Orthogonal Validation Workflow for this compound start Hypothesis: This compound is a TRPV1 Antagonist assay1 Primary Assay: Fluorescent Calcium Imaging start->assay1 assay2 Orthogonal Assay: Patch-Clamp Electrophysiology start->assay2 result1 Result: Inhibition of Capsaicin-Induced Calcium Influx assay1->result1 result2 Result: Inhibition of Capsaicin-Evoked TRPV1 Currents assay2->result2 conclusion Conclusion: This compound is a validated TRPV1 Antagonist result1->conclusion result2->conclusion

Orthogonal Assay Workflow for Validation

By integrating the findings from these distinct experimental approaches, researchers can confidently characterize the cellular effects of this compound and build a strong foundation for further preclinical and clinical development.

Goshuyuamide I vs. Ubrogepant: A Head-to-Head Comparison of CGRP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Goshuyuamide I and Ubrogepant, two small molecule antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor. The CGRP signaling pathway is a key player in the pathophysiology of migraine.[1] Antagonism of the CGRP receptor has emerged as a successful therapeutic strategy for the acute and preventive treatment of this debilitating neurological condition.[2][3][4]

Ubrogepant, an FDA-approved oral CGRP receptor antagonist, serves as a benchmark for evaluating emerging compounds like this compound.[3][5] This document summarizes their comparative pharmacology, drawing on available preclinical and clinical data to inform future research and development efforts.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and Ubrogepant against the human CGRP receptor.

CompoundAssay TypeParameterValue (nM)
This compound cAMP accumulation assay (HEK293 cells)IC50Data not available in searched results
Ubrogepant cAMP accumulation assay (SK-N-MC cells)IC500.08[6]
Ubrogepant Ligand binding assay (native human CGRP receptor)Ki0.067[6]
Ubrogepant Ligand binding assay (cloned human CGRP receptor)Ki0.070[6]

Note: Specific quantitative data for this compound's CGRP receptor antagonist activity was not available in the provided search results. The table highlights the potent activity of Ubrogepant.

Mechanism of Action: CGRP Receptor Antagonism

Both this compound and Ubrogepant are small molecule antagonists that competitively block the CGRP receptor.[2][6] This receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[7][8][9]

During a migraine attack, the trigeminal nerve releases CGRP, which then binds to its receptors on various cells, including neurons and vascular smooth muscle cells.[2][10] This binding initiates a signaling cascade, primarily through Gαs protein coupling, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[9][11][12] The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in vasodilation, neurogenic inflammation, and pain signal transmission.[11][12] By blocking the CGRP receptor, this compound and Ubrogepant prevent these downstream effects, thereby alleviating migraine symptoms.[10][13]

Signaling Pathway Diagram

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CGRP_R CGRP Receptor (CLR/RAMP1) CGRP->CGRP_R Binds G_protein Gαs CGRP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects (Vasodilation, Inflammation, Pain) PKA->Downstream Leads to Antagonist This compound / Ubrogepant Antagonist->CGRP_R Blocks

Caption: CGRP signaling pathway and the inhibitory action of antagonists.

Experimental Protocols

cAMP Accumulation Assay

This functional assay is a cornerstone for quantifying the potency of CGRP receptor antagonists.

Objective: To measure the ability of a compound to inhibit the CGRP-induced increase in intracellular cyclic AMP (cAMP).

General Protocol:

  • Cell Culture: Human cells endogenously or recombinantly expressing the CGRP receptor (e.g., SK-N-MC or HEK293 cells) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., Ubrogepant) or vehicle for a defined period.

  • CGRP Stimulation: A fixed concentration of CGRP (typically at its EC80) is added to the wells to stimulate cAMP production.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: The results are expressed as a percentage of the maximal CGRP response. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Experimental Workflow Diagram

CGRP_Antagonist_Assay_Workflow start Start cell_culture 1. Culture CGRP Receptor- Expressing Cells start->cell_culture cell_plating 2. Plate Cells in Multi-Well Plates cell_culture->cell_plating compound_incubation 3. Pre-incubate with Antagonist cell_plating->compound_incubation cgrp_stimulation 4. Stimulate with CGRP compound_incubation->cgrp_stimulation lysis_detection 5. Lyse Cells and Detect cAMP cgrp_stimulation->lysis_detection data_analysis 6. Analyze Data and Calculate IC50 lysis_detection->data_analysis end End data_analysis->end

Caption: Workflow for a CGRP receptor antagonist functional assay.

Discussion and Future Directions

Ubrogepant has demonstrated high potency and selectivity for the human CGRP receptor, translating to clinical efficacy in the acute treatment of migraine.[6][14][15] While specific data for this compound is not yet widely available, its classification as a CGRP receptor antagonist positions it as a compound of interest for further investigation.

Future research should focus on:

  • Determining the in vitro and in vivo pharmacological profile of this compound.

  • Conducting head-to-head studies comparing the potency, selectivity, and pharmacokinetic properties of this compound and Ubrogepant.

  • Elucidating the structural basis for the interaction of these compounds with the CGRP receptor to guide the design of next-generation antagonists.

This comparative guide serves as a foundational resource for researchers in the field of migraine therapeutics and CGRP receptor pharmacology. The provided data and methodologies offer a framework for the continued evaluation of novel CGRP receptor antagonists.

References

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